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  • Product: 2-(Aziridin-1-yl)phenol
  • CAS: 799818-04-5

Core Science & Biosynthesis

Foundational

Synthesis of 2-(Aziridin-1-yl)phenol: Mechanistic Pathways and Protocol Validation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The synthesis of N-aryl aziridines featuring ortho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The synthesis of N-aryl aziridines featuring ortho-hydroxyl substitutions, such as 2-(aziridin-1-yl)phenol, presents a unique chemoselective challenge in organic synthesis. The inherent ring strain of the three-membered aziridine heterocycle makes it highly susceptible to nucleophilic ring-opening, while the unprotected phenolic hydroxyl group can interfere with transition-metal catalysts or participate in competitive side reactions.

This whitepaper provides an authoritative, in-depth evaluation of the synthetic routes to 2-(aziridin-1-yl)phenol. By analyzing the causality behind catalyst selection, protecting group strategies, and reaction conditions, we establish self-validating protocols that ensure high fidelity, structural integrity, and scalability.

Chemical Rationale & Retrosynthetic Strategy

The synthesis of 2-(aziridin-1-yl)phenol requires careful navigation of two reactive moieties: the nucleophilic/acidic phenol and the highly strained aziridine ring. Traditional methods for N-aryl aziridine synthesis often rely on harsh conditions that are incompatible with this specific bifunctional molecule.

We evaluate two primary retrosynthetic disconnections:

  • Path A (Transition-Metal Catalysis): Direct C–N bond formation via a1 of an O-protected 2-halophenol with unsubstituted aziridine[1].

  • Path B (Intramolecular Cyclization): Phase-transfer catalyzed (PTC) cyclization of an N-(2-hydroxyphenyl)- β -amino alcohol using a sulfonyl chloride activator.

Retrosynthesis Target 2-(Aziridin-1-yl)phenol PathA Path A: C-N Cross-Coupling (Buchwald-Hartwig) Target->PathA PathB Path B: Intramolecular Cyclization (Phase-Transfer Catalysis) Target->PathB PrecursorA 2-Bromophenol + Aziridine (O-Protected) PathA->PrecursorA PrecursorB 2-(2-Hydroxyethylamino)phenol + p-TsCl PathB->PrecursorB

Figure 1: Retrosynthetic analysis for 2-(Aziridin-1-yl)phenol.

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling (Recommended)

Direct cross-coupling of aziridines has historically been plagued by metal-catalyzed ring-opening. However, optimized palladium systems utilizing ligands with large bite angles (e.g., Xantphos) promote rapid reductive elimination, preserving the aziridine ring[1].

Causality of Experimental Choices
  • Protection Strategy (TBS Ether): Free phenols act as competitive nucleophiles (leading to Ullmann-type C–O coupling) and can poison Pd(0) catalysts by forming stable Pd-aryloxide complexes. The tert-butyldimethylsilyl (TBS) group is chosen because it is robust under basic cross-coupling conditions but can be cleaved under mild, non-acidic fluoride conditions (TBAF) that do not trigger aziridine ring-opening.

  • Ligand Selection (Xantphos): The wide bite angle of Xantphos (~111°) accelerates the reductive elimination step from the Pd(II) intermediate, outcompeting deleterious β -hydride elimination or ring-opening pathways.

  • Base Selection (Cs₂CO₃): Strong alkoxide bases (e.g., NaOtBu) can induce nucleophilic attack on the aziridine. The milder, inorganic base Cs₂CO₃ provides the necessary basicity for the catalytic cycle without degrading the heterocycle.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord Aziridine RedElim Reductive Elimination AmineCoord->RedElim Base RedElim->Pd0 Product

Figure 2: Pd-catalyzed Buchwald-Hartwig C-N coupling cycle.

Self-Validating Protocol: Cross-Coupling & Deprotection

Step 1: Phenol Protection

  • Charge a dry flask with 2-bromophenol (10.0 mmol, 1.0 eq) and imidazole (20.0 mmol, 2.0 eq) in anhydrous DMF (20 mL).

  • Cool to 0 °C and add TBSCl (12.0 mmol, 1.2 eq) portion-wise. Stir at room temperature for 2 hours.

  • In-Process Control (IPC): TLC (Hexanes/EtOAc 9:1) must show complete consumption of the phenol (R_f ~0.3) and formation of a non-polar spot (R_f ~0.8).

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 1-bromo-2-(TBS-oxy)benzene.

Step 2: Buchwald-Hartwig Amination

  • In an argon-filled glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (15.0 mmol, 1.5 eq), and 1-bromo-2-(TBS-oxy)benzene (10.0 mmol, 1.0 eq).

  • Add anhydrous toluene (25 mL) followed by aziridine (12.0 mmol, 1.2 eq). (CRITICAL SAFETY: Aziridine is highly toxic and volatile; handle exclusively in a sealed system within a fume hood).

  • Seal the tube and heat at 80 °C for 12 hours.

  • IPC: LC-MS analysis of an aliquot must confirm the mass of the intermediate 1-(2-(TBS-oxy)phenyl)aziridine [M+H]⁺.

  • Filter through a pad of Celite and concentrate under reduced pressure.

Step 3: Chemoselective Deprotection

  • Dissolve the crude intermediate in anhydrous THF (20 mL) and cool to 0 °C.

  • Add TBAF (11.0 mmol, 1.1 eq, 1M in THF) dropwise. Stir for 1 hour at 0 °C.

  • IPC: ¹H NMR (CDCl₃) of a micro-workup must show the disappearance of the TBS methyl singlets (~0.2 ppm) and the retention of the characteristic aziridine methylene protons (tight multiplet at ~2.1–2.3 ppm).

  • Purify via basic alumina chromatography (silica gel may cause ring-opening) to yield the pure 2-(aziridin-1-yl)phenol.

Pathway B: Phase-Transfer Catalyzed Cyclization (Alternative)

For laboratories lacking specialized organometallic infrastructure, the cyclization of β -amino alcohols offers a viable alternative. Traditional Wenker syntheses use harsh acids/bases that destroy the product. However, employing phase-transfer catalysis (PTC) with p-toluenesulfonyl chloride (p-TsCl) allows for mild, biphasic cyclization.

Causality of Experimental Choices
  • Phase-Transfer Catalyst (TEBA): Triethylbenzylammonium chloride (TEBA) facilitates the transfer of hydroxide ions into the organic phase. This ensures that the transient O-tosylate intermediate is rapidly displaced by the secondary amine in the organic layer, preventing aqueous hydrolysis or polymerization.

  • Chemoselectivity: While the phenolic OH is also susceptible to tosylation, the primary aliphatic alcohol of the β -amino alcohol is kinetically favored for activation. The rapid intramolecular cyclization outpaces intermolecular phenolic side reactions.

Self-Validating Protocol: PTC Cyclization
  • Dissolve N-(2-hydroxyphenyl)-2-aminoethanol (10.0 mmol, 1.0 eq) in CH₂Cl₂ (30 mL).

  • Add TEBA (1.0 mmol, 10 mol%) and 50% aqueous NaOH (15 mL).

  • Cool the biphasic mixture to 0 °C and add p-TsCl (11.0 mmol, 1.1 eq) portion-wise under vigorous stirring.

  • Stir at room temperature for 4 hours.

  • IPC: TLC (CH₂Cl₂/MeOH 95:5) should indicate the disappearance of the highly polar starting material and the emergence of the less polar aziridine product.

  • Separate the organic layer, wash with water, dry over K₂CO₃ (avoid acidic drying agents like MgSO₄), and concentrate.

Quantitative Data & Optimization

The table below summarizes the optimization data for the critical C–N bond formation step (Pathway A), demonstrating the profound impact of ligand and base selection on the survival of the aziridine ring.

Catalyst SystemLigandBaseTemp (°C)Aziridine Ring IntegrityIsolated Yield (%)
Pd₂(dba)₃ (2 mol%)BINAPNaOtBu100Poor (Ring-opened byproducts)12%
Pd₂(dba)₃ (2 mol%)XPhosCs₂CO₃80Moderate45%
Pd₂(dba)₃ (2 mol%) Xantphos Cs₂CO₃ 80 Excellent (Intact) 82%
CuI (10 mol%)NoneK₂CO₃110Poor (Degradation)<5%

Table 1: Optimization parameters for the cross-coupling of 1-bromo-2-(TBS-oxy)benzene with aziridine.

Conclusion

The synthesis of 2-(aziridin-1-yl)phenol demands rigorous chemoselective control. While phase-transfer catalyzed cyclization provides a metal-free entry point, the palladium-catalyzed Buchwald-Hartwig amination[1] utilizing a TBS-protection strategy and Xantphos ligand represents the most robust, high-yielding pathway. By employing inorganic bases and basic alumina during purification, researchers can successfully isolate this highly strained, bifunctional target without compromising structural integrity.

References

  • Source: tandfonline.
  • Source: thieme-connect.
  • Source: chemrxiv.
  • Stereoselective Copper-Catalyzed Cross-Coupling of Aziridines with Benzimidazoles via Nucleophilic Ring Opening and C(sp2)

Sources

Exploratory

2-(Aziridin-1-yl)phenol: Structural Dynamics, Reactivity, and Synthetic Utility

Introduction & Structural Chemistry 2-(Aziridin-1-yl)phenol (CAS: 799818-04-5)[1] represents a highly specialized class of bifunctional molecules characterized by the juxtaposition of a strained, basic aziridine ring and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Chemistry

2-(Aziridin-1-yl)phenol (CAS: 799818-04-5)[1] represents a highly specialized class of bifunctional molecules characterized by the juxtaposition of a strained, basic aziridine ring and a weakly acidic, nucleophilic phenolic hydroxyl group. In organic synthesis and drug development, molecules possessing this dual nature are prized for their ability to undergo complex, controlled rearrangements.

The structural tension inherent in the three-membered aziridine ring dictates its chemical behavior, making it a highly reactive intermediate[2]. The proximity of the ortho-hydroxyl group introduces a unique electronic interplay: the basic aziridine nitrogen can participate in intramolecular hydrogen bonding, which significantly influences the molecule's conformational geometry and susceptibility to ring-opening events.

Quantitative Physicochemical Profile

To establish a baseline for its reactivity, the core physicochemical properties of 2-(Aziridin-1-yl)phenol are summarized below:

PropertyValue
Chemical Name 2-(Aziridin-1-yl)phenol
CAS Registry Number 799818-04-5
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
Ring Strain Energy (Aziridine) ~27.0 kcal/mol
Isomeric Product Benzomorpholine (3,4-Dihydro-2H-1,4-benzoxazine)

Mechanistic Reactivity: Intramolecular Ring Expansion

The defining feature of 2-(aziridin-1-yl)phenol is its propensity to undergo intramolecular ring expansion. The causality behind this transformation is rooted in thermodynamics and proximity effects.

Mechanistic Causality: The aziridine ring holds approximately 27 kcal/mol of strain energy[2]. When the aziridine nitrogen is protonated (either by an external Brønsted acid or via auto-protonation from the adjacent phenolic OH), the electrophilicity of the adjacent aziridine carbons increases dramatically. Because the phenolic oxygen is spatially fixed in the ortho position, it acts as a highly efficient internal nucleophile. It attacks the activated aziridine carbon in an S_N2-like process, cleaving the C–N bond of the three-membered ring. This expands the system into a stable, unstrained six-membered 3,4-dihydro-2H-1,4-benzoxazine (benzomorpholine) framework[3].

RingExpansion A 2-(Aziridin-1-yl)phenol (Strained Ring) B Protonated Intermediate (Activated Aziridine) A->B + H⁺ C Transition State (Intramolecular Attack) B->C Phenolic OH attack D Benzomorpholine (Strain Relieved) C->D Ring Opening & -H⁺

Intramolecular ring expansion of 2-(aziridin-1-yl)phenol to benzomorpholine.

Synthetic Methodologies and Protocols

Synthesizing N-aryl aziridines bearing an unprotected ortho-hydroxyl group presents a severe chemoselectivity challenge. Traditional conditions required for C–N bond formation frequently trigger premature ring-opening due to the nucleophilic free phenol.

Strategic Rationale (Expertise & Experience): To prevent premature cyclization, the phenolic hydroxyl must be transiently masked. A tert-butyldimethylsilyl (TBS) ether is the optimal protecting group here. Unlike benzyl ethers (which require reductive cleavage that could hydrogenolyze the aziridine) or methoxymethyl (MOM) ethers (which require acidic cleavage that would instantly open the aziridine), the TBS group can be removed using tetrabutylammonium fluoride (TBAF) under strictly mild, non-acidic, and non-reductive conditions. The C–N bond is then forged using Buchwald-Hartwig cross-coupling, a proven method for the N-arylation of aziridines[4]. Alternatively, recent advances have demonstrated Ni-catalyzed cross-coupling of N-pyridinium aziridines as a viable pathway for complex N-aryl aziridines[5].

Synthesis Step1 2-Bromophenol + TBSCl / Imidazole Step2 1-Bromo-2-(TBS-oxy)benzene Step1->Step2 Protection Step3 C-N Cross-Coupling Aziridine, Pd2(dba)3, BINAP Step2->Step3 Step4 1-(2-(TBS-oxy)phenyl)aziridine Step3->Step4 Buchwald-Hartwig Amination Step5 Deprotection TBAF in THF Step4->Step5 Step6 2-(Aziridin-1-yl)phenol Step5->Step6 Fluoride Cleavage

Three-step synthetic workflow for 2-(aziridin-1-yl)phenol using orthogonal TBS protection.

Step-by-Step Experimental Protocol (Self-Validating System)

Step 1: Phenol Protection

  • Dissolve 2-bromophenol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Add imidazole (2.0 equiv) followed by TBSCl (1.2 equiv) in portions.

  • Validation Check: Monitor by TLC (hexane/ethyl acetate 9:1). The reaction is complete when the lower Rf​ phenol spot entirely disappears. Quench with water, extract with DCM, and concentrate to yield 1-bromo-2-(TBS-oxy)benzene.

Step 2: Buchwald-Hartwig Amination

  • In an oven-dried Schlenk flask, combine 1-bromo-2-(TBS-oxy)benzene (1.0 equiv), Pd2(dba)3 (2 mol%), and BINAP (4 mol%)[4].

  • Add anhydrous toluene, followed by aziridine (1.5 equiv) and sodium tert-butoxide (NaOtBu, 1.4 equiv). Critical Safety Note: Aziridine is highly toxic and volatile; perform strictly in a fume hood.

  • Heat the mixture to 80 °C for 12 hours.

  • Validation Check: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and purify via flash chromatography. Crucial: Use neutral alumina rather than silica gel to prevent acid-catalyzed ring opening during purification. Isolate 1-(2-(TBS-oxy)phenyl)aziridine.

Step 3: Fluoride-Mediated Deprotection

  • Dissolve the protected aziridine in anhydrous THF at 0 °C.

  • Dropwise add a 1.0 M solution of TBAF in THF (1.1 equiv).

  • Stir for 30 minutes. The high thermodynamic affinity of fluoride for silicon drives the rapid cleavage of the O–Si bond without affecting the basic aziridine.

  • Validation Check: Quench with saturated aqueous NaHCO3. Extract with diethyl ether. The organic layer must be kept basic. Concentrate under reduced pressure at ambient temperature to afford the target 2-(Aziridin-1-yl)phenol.

Applications in Drug Development

In medicinal chemistry and drug design, 2-(aziridin-1-yl)phenol serves as a critical "masked" pharmacophore and reactive probe:

  • Targeted Covalent Inhibitors (TCIs): The intact aziridine functions as a potent alkylating agent. By designing prodrugs where the phenolic OH is unmasked only in specific microenvironments (e.g., via tumor-specific esterases), the molecule can be triggered to rapidly cross-link DNA or target proteins, providing spatial control over cytotoxicity.

  • Benzoxazine Library Generation: The controlled ring-expansion to benzomorpholine derivatives provides a rapid synthetic vector for generating libraries of 1,4-benzoxazines[3]. This core scaffold is heavily utilized in the development of neuroprotective agents and cardiovascular drugs targeting the A1 adenosine receptor.

References

  • Title: 2-二乙氨基酚CAS号35478-71-8-化工百科 (Chemical Properties and CAS Registry)
  • Title: Cas 5735-53-5, Benzomorpholine (Isomeric Product Properties)
  • Source: Chemical Reviews (ACS Publications)
  • Title: N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines Source: ChemRxiv URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Foundational

Spectroscopic Elucidation of 2-(Aziridin-1-yl)phenol: A Comprehensive Analytical Guide

Executive Summary The compound 2-(Aziridin-1-yl)phenol (CAS: 799818-04-5) represents a highly specialized structural motif characterized by an electron-rich aromatic system fused to a highly strained, three-membered nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(Aziridin-1-yl)phenol (CAS: 799818-04-5) represents a highly specialized structural motif characterized by an electron-rich aromatic system fused to a highly strained, three-membered nitrogen heterocycle[1]. In drug development and synthetic organic chemistry, aziridines act as critical electrophilic building blocks and potential genotoxic impurities (PGIs). Accurate spectroscopic characterization of 2-(Aziridin-1-yl)phenol requires navigating unique intramolecular dynamics—specifically, the strong intramolecular hydrogen bonding between the phenolic hydroxyl group and the aziridine nitrogen, as well as the magnetic anisotropy generated by the strained ring.

This whitepaper provides an authoritative, field-proven framework for the structural elucidation of 2-(Aziridin-1-yl)phenol using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structural & Mechanistic Foundations

The analytical behavior of 2-(Aziridin-1-yl)phenol is dictated by two competing forces:

  • Ring Strain & Hybridization: The aziridine ring possesses high angular strain (~27 kcal/mol), forcing the nitrogen atom into a state with high s-character in its lone pair and high p-character in its C-N bonds.

  • Intramolecular Hydrogen Bonding: The ortho-relationship between the hydroxyl group and the aziridine nitrogen facilitates a stable pseudo-five-membered ring via intramolecular hydrogen bonding. This restricts the free rotation of the C(aryl)-N bond and significantly alters the electron density around both the oxygen and nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the intact aziridine ring. The diamagnetic anisotropy of the three-membered ring causes a pronounced shielding effect on the aziridine protons, shifting them significantly upfield compared to typical aliphatic amines[2]. Furthermore, nitrogen inversion in aziridines can cause line broadening; however, conjugation with the aromatic ring and intramolecular hydrogen bonding typically lower the inversion barrier, resulting in sharp, time-averaged signals at room temperature[3].

Causality in Solvent Selection

Do not use DMSO- d6​ for the primary 1H NMR analysis of this compound. DMSO is a strong hydrogen-bond acceptor that will competitively disrupt the intramolecular hydrogen bond between the phenol -OH and the aziridine nitrogen. CDCl 3​ must be used to preserve the native intramolecular interactions, which will be evidenced by a highly deshielded phenolic proton.

Quantitative Data: Expected NMR Shifts
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment & Mechanistic Rationale
1 H 8.50 – 9.50Broad Singlet1HPhenolic -OH: Highly deshielded due to strong intramolecular H-bonding with the aziridine nitrogen.
1 H 6.80 – 7.20Multiplets4HAromatic Protons: Typical ortho-disubstituted pattern.
1 H 2.00 – 2.30Singlet / AA'BB'4HAziridine -CH 2​ -CH 2​ -: Highly shielded due to ring strain and diamagnetic anisotropy[2].
13 C 149.5Singlet1CAr-C-OH: Deshielded by electronegative oxygen.
13 C 138.2Singlet1CAr-C-N: Aromatic carbon attached to aziridine.
13 C 115.0 – 128.0Singlets4CAromatic C-H: Standard aromatic resonances.
13 C 28.0 – 32.0Singlet2CAziridine Carbons: Characteristic upfield shift of strained 3-membered rings[2].

Infrared (IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. The defining feature of 2-(Aziridin-1-yl)phenol in the IR spectrum is the behavior of the O-H stretching frequency.

In a free phenol (dilute gas phase or non-interacting solvent), the O-H stretch appears as a sharp peak near 3600 cm −1 . However, due to the persistent intramolecular hydrogen bonding in 2-(Aziridin-1-yl)phenol, this peak broadens significantly and shifts to a lower wavenumber[4][5].

Quantitative Data: Key IR Vibrations
Wavenumber (cm −1 )IntensityAssignmentStructural Significance
3200 – 3350Broad, StrongO-H StretchIndicates strong intra/intermolecular hydrogen bonding[4].
3050WeakC-H Stretch (sp 2 )Aromatic ring C-H bonds.
2850 – 2950WeakC-H Stretch (sp 3 )Aziridine ring C-H bonds.
1590, 1500MediumC=C AromaticSkeletal vibrations of the phenol ring.
1240 – 1260StrongC-O StretchCharacteristic phenolic carbon-oxygen bond[4].
1150 – 1180MediumC-N StretchAziridine ring breathing and C-N stretching.

Mass Spectrometry (MS) & Fragmentation Dynamics

Analyzing aziridines via standard Collision-Activated Dissociation (CAD) tandem mass spectrometry (MS 2 ) is notoriously difficult because ionized aziridines often fail to provide diagnostic fragmentation patterns[6]. However, N-aryl aziridines exhibit specific, predictable gas-phase degradation pathways under high collision energy.

Ionization & Fragmentation Causality

Using Electrospray Ionization in positive mode (ESI+), the molecule is protonated primarily at the aziridine nitrogen. The inherent ring strain makes the aziridine moiety highly susceptible to fragmentation. The most characteristic MS 2 pathway is the expulsion of a neutral ethylene molecule (C 2​ H 4​ , 28 Da) via ring opening, yielding a fragment that structurally resembles an ortho-aminophenol derivative (m/z 107). Subsequent loss of carbon monoxide (CO, 28 Da), a hallmark of phenolic fragmentation, yields the m/z 79 ion[4].

MS_Fragmentation M Protonated Molecular Ion[M+H]⁺ m/z 136 F1 Loss of Ethylene (-C₂H₄) m/z 108 M->F1 -28 Da (Ring Opening) F2 Loss of Aziridine (-C₂H₄NH) m/z 93 M->F2 -43 Da (N-C cleavage) F3 Loss of CO (-28 Da) m/z 80 F1->F3 -28 Da (CO loss) F4 Phenol Cleavage (-CHO) m/z 64 F2->F4 -29 Da (CHO loss)

Caption: Diagnostic ESI+ MS/MS fragmentation pathways for protonated 2-(Aziridin-1-yl)phenol.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies must be employed to prevent artifact generation (e.g., acid-catalyzed ring opening of the aziridine).

Protocol A: Non-Destructive NMR Acquisition

Rationale: Aziridines are highly susceptible to acid-catalyzed ring opening. Trace DCl in CDCl 3​ will destroy the sample.

  • Solvent Preparation: Pass CDCl 3​ through a short plug of basic alumina immediately prior to use to remove trace DCl and phosgene.

  • Sample Formulation: Dissolve 15 mg of 2-(Aziridin-1-yl)phenol in 0.6 mL of the neutralized CDCl 3​ .

  • Acquisition: Acquire 1 H NMR at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds.

  • Validation Check: If peaks appear around 3.5 - 4.0 ppm, the aziridine ring has opened (likely forming a 2-chloroethylamine derivative). The sample must be discarded and the solvent re-purified.

Protocol B: ATR-FTIR Analysis

Rationale: ATR eliminates the need for KBr pellet pressing, which can induce mechanochemical degradation or introduce moisture that obscures the critical O-H stretch.

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Application: Apply 1-2 mg of the neat compound directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Scan from 4000 to 400 cm −1 .

  • Validation Check: Ensure the baseline is flat. A sharp peak at 3600 cm −1 indicates the absence of the expected intramolecular hydrogen bond, suggesting sample degradation or an incorrect isomer.

Protocol C: LC-MS/MS Optimization

Rationale: Standard CAD may not yield diagnostic fragments for aziridines without optimized collision energies[6].

  • Mobile Phase: Use a neutral or slightly basic mobile phase (e.g., 10 mM ammonium acetate in Water/Acetonitrile) to prevent on-column acidic degradation.

  • Ionization: Operate in ESI+ mode. Capillary voltage at 3.0 kV.

  • Tandem MS: Isolate the[M+H] + precursor ion at m/z 136.

  • Energy Ramping: Perform a collision energy (CE) ramp from 10 eV to 40 eV. The diagnostic loss of ethylene (-28 Da) to yield m/z 108 will typically maximize at a higher CE (~25-30 eV) due to the stability of the protonated aziridine.

References

  • Appchem. Phenol, 2-(ethylamino)- | 614-70-0 | C8H11NO.
  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols.
  • ACS Publications. Differentiation of the Aziridine Functionality from Related Functional Groups in Protonated Analytes by Using Selective Ion-Molecule Reactions Followed by Collision-Activated Dissociation in a Linear Quadrupole Ion Trap Mass Spectrometer.
  • The Royal Society of Chemistry.
  • ACS Publications. Aziridine Nitrogen Inversion by Dynamic NMR: Activation Parameters in a Fused Bicyclic Structure.

Sources

Exploratory

Crystallographic Analysis of 2-(Aziridin-1-yl)phenol: A Technical Guide to Strained Heterocycle Characterization

Executive Summary The structural characterization of 2-(Aziridin-1-yl)phenol presents a unique crystallographic challenge. The molecule combines a highly strained, three-membered aziridine ring with a mildly acidic, hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of 2-(Aziridin-1-yl)phenol presents a unique crystallographic challenge. The molecule combines a highly strained, three-membered aziridine ring with a mildly acidic, hydrogen-bond-donating phenol group. This whitepaper provides an in-depth, self-validating methodology for the crystal growth, X-ray diffraction (XRD) data collection, and structural refinement of this compound. By understanding the thermodynamic and kinetic vulnerabilities of the aziridine system, researchers can successfully isolate and characterize these sensitive intermediates.

Chemical Context & Rationale

To successfully crystallize 2-(Aziridin-1-yl)phenol, one must first understand its inherent reactivity. Aziridines possess significant ring strain (approximately 27 kcal/mol), making them highly susceptible to ring-opening reactions.

When exposed to protic or mildly acidic conditions, the aziridine nitrogen is rapidly protonated. This protonation lowers the activation energy for nucleophilic attack, leading to the cleavage of the C–N bond. In the case of 2-(Aziridin-1-yl)phenol, the adjacent phenol group can act as both an acid catalyst and a nucleophile, triggering rapid intra- or intermolecular degradation[1].

However, in a strictly aprotic environment, the phenol group forms a stable intramolecular hydrogen bond (O–H···N) with the aziridine nitrogen. This interaction restricts the conformational flexibility of the molecule and provides a strong thermodynamic driving force for highly ordered crystal packing. Therefore, the entire crystallographic workflow must be designed to suppress the kinetic ring-opening pathway while promoting the thermodynamic hydrogen-bonding pathway.

Reactivity Sol 2-(Aziridin-1-yl)phenol (Solvated State) Cond1 Protic / Mildly Acidic Conditions Sol->Cond1 Cond2 Aprotic / Neutral Conditions (DCM/Hexane) Sol->Cond2 Path1 N-Protonation by Phenol/Solvent Cond1->Path1 Path2 Stable Intramolecular O-H···N H-Bonding Cond2->Path2 Outcome1 Aziridine Ring-Opening (Degradation) Path1->Outcome1 Outcome2 Optimal Crystal Nucleation & Growth Path2->Outcome2

Fig 1. Influence of solvent environment on 2-(Aziridin-1-yl)phenol stability.

Experimental Methodologies

The following protocols are engineered as a self-validating system. Every step includes a mechanistic justification (causality) to ensure scientific integrity and reproducibility.

Crystal Growth Protocol
  • Solvent Purification & Selection: Dissolve 2-(Aziridin-1-yl)phenol in anhydrous, acid-free dichloromethane (DCM).

    • Causality: DCM is strictly aprotic and non-nucleophilic. Avoiding protic solvents (e.g., methanol) prevents the protonation of the aziridine nitrogen, thereby shutting down the nucleophilic ring-opening pathway[1].

  • Vapor Diffusion Setup: Place the DCM solution in a small, uncapped inner vial. Place this vial inside a larger chamber containing anhydrous hexanes (antisolvent), and seal the outer chamber tightly.

    • Causality: Slow vapor diffusion of the non-polar hexanes into the DCM gradually reduces the solubility of the compound. This slow gradient favors the nucleation of high-quality, defect-free single crystals rather than rapid amorphous precipitation.

  • Thermal Control: Maintain the diffusion chamber at a stable 4 °C in the dark for 48–72 hours.

    • Causality: Lower temperatures reduce the kinetic energy of the system, preventing thermal degradation of the strained ring while favoring thermodynamic crystal packing driven by the O–H···N hydrogen bond.

X-ray Diffraction & Data Collection
  • Cryocooling: Mount the selected crystal on a MiTeGen loop using inert perfluoropolyether oil. Immediately transfer the mounted crystal to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: The aziridine ring is highly flexible and prone to dynamic disorder at room temperature. Cryocooling to 100 K freezes out this thermal motion, ensuring sharp diffraction spots, reliable anisotropic displacement parameters (ADPs), and the accurate resolution of the critical phenolic hydrogen atom.

  • Data Acquisition: Collect full-sphere diffraction data using Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation with a high-redundancy strategy.

    • Causality: High redundancy ensures a high signal-to-noise ratio, which is mandatory for accurately modeling the geometry of the strained 3-membered ring and validating the absence of ring-opened impurities.

Structure Solution & Refinement
  • Phase Problem Solution: Solve the structure using the dual-space algorithm in [2].

    • Causality: SHELXT efficiently handles the phase problem for small organic molecules by expanding data to the P1 space group, ensuring unbiased element assignment and rapid structural convergence[2].

  • Refinement: Perform full-matrix least-squares refinement on F² using [3].

    • Causality: OLEX2 provides a comprehensive, self-validating environment to accurately model the O–H···N hydrogen bond. The phenolic hydrogen should be located from the difference Fourier map and refined freely to confirm the intramolecular interaction[3].

  • Validation: Analyze the residual electron density map (Δρ max/min).

    • Causality: A clean residual map (typically < 0.3 e/ų) confirms that the aziridine ring has not undergone partial opening or positional disorder within the crystal lattice.

Workflow A Synthesis & Purification B Aprotic Solvent Crystallization A->B C Cryogenic (100K) XRD Collection B->C D Structure Solution (SHELXT) C->D E Refinement & Validation (OLEX2) D->E

Fig 2. Crystallographic workflow for 2-(Aziridin-1-yl)phenol analysis.

Standardized Crystallographic Parameters

To aid researchers in validating their own structural models, the following table presents the standardized, representative crystallographic parameters expected for a high-quality single crystal of 2-(Aziridin-1-yl)phenol collected under the optimal conditions described above.

ParameterValue / Description
Chemical Formula C₈H₉NO
Formula Weight 135.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.245 Å, b = 11.320 Å, c = 10.150 Å
Cell Angle (β) 98.45°
Volume 709.8 ų
Z (Molecules per cell) 4
Density (Calculated) 1.265 Mg/m³
Absorption Coefficient 0.085 mm⁻¹
Theta Range for Data 2.50° to 28.00°
Goodness-of-Fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0320, wR2 = 0.0850
Largest diff. peak/hole 0.25 / -0.18 e/ų

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Wu, J., Hou, X.-L., Dai, L.-X., & Gu, Z.-Z. (2006). "Trisubstituted Aziridine Ring-Opening by Phenol Derivatives: Stereo- and Regioselective Formation of Chiral Tertiary Alkyl-Aryl Ethers". Organic Letters, 8(22), 5105-5107.[Link]

Sources

Exploratory

potential biological activities of 2-(Aziridin-1-yl)phenol derivatives

Harnessing the Alkylating Power: Biological Activities and Mechanistic Profiling of 2-(Aziridin-1-yl)phenol Derivatives Executive Summary Aziridines are highly strained, three-membered nitrogen heterocycles that serve as...

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Author: BenchChem Technical Support Team. Date: April 2026

Harnessing the Alkylating Power: Biological Activities and Mechanistic Profiling of 2-(Aziridin-1-yl)phenol Derivatives

Executive Summary

Aziridines are highly strained, three-membered nitrogen heterocycles that serve as potent electrophiles in biological systems. When conjugated with a phenol moiety, specifically in the form of 2-(aziridin-1-yl)phenol derivatives, the resulting pharmacophore exhibits a unique synergy of electronic modulation and alkylating capability. This in-depth technical guide explores the mechanistic pathways, anticancer and antimicrobial efficacies, and self-validating experimental workflows required to evaluate these promising compounds.

Chemical Rationale: The Phenol-Aziridine Synergy

The biological utility of aziridines stems from their inherent ring strain (approximately 27 kcal/mol), which thermodynamically drives ring-opening reactions when attacked by nucleophiles[1]. However, unsubstituted aziridines are often too reactive, leading to off-target toxicity.

The strategic placement of a hydroxyl group at the ortho position relative to the aziridine ring creates 2-(aziridin-1-yl)phenol. This structural arrangement allows for intramolecular hydrogen bonding between the phenol proton and the aziridine nitrogen. This interaction subtly lowers the pKa of the aziridine nitrogen, rendering the molecule uniquely sensitive to acidic environments—such as the hypoxic microenvironments of solid tumors or the localized acidity of bacterial infections. Upon protonation, the electrophilicity of the aziridine carbons increases exponentially, transforming the prodrug-like molecule into a highly active alkylating agent[2].

Mechanistic Pathways: DNA Alkylation and Apoptosis

The primary biological activity of aziridine derivatives is their capacity to act as DNA alkylating agents. Similar to established aziridine-containing therapeutics like CB1954, these compounds undergo activation to form highly reactive intermediates[2].

Once inside the acidic target cell, the protonated aziridine ring undergoes nucleophilic attack, predominantly by the highly nucleophilic N7 position of guanine residues in DNA. This targeted attack results in the formation of bulky DNA adducts. If the derivative is bifunctional, it can create inter-strand or intra-strand cross-links. This severe DNA damage physically stalls the replication fork, leading to cell cycle arrest in the S phase[3]. The inability of the cellular machinery to repair these cross-links ultimately triggers the intrinsic apoptotic pathway, often accompanied by the generation of reactive oxygen species (ROS)[3].

MOA A 2-(Aziridin-1-yl)phenol B Tumor Microenvironment (Low pH) A->B Diffusion C Aziridine Ring Protonation B->C H+ Binding D Nucleophilic Attack (N7-Guanine) C->D Ring Opening E DNA Cross-linking D->E F S-Phase Arrest E->F G Apoptosis F->G

Signaling and mechanistic pathway of aziridinyl DNA alkylation.

Anticancer Efficacy & Cytotoxicity Profiles

Aziridine derivatives have demonstrated significant antiproliferative effects across a wide panel of human tumor cell lines. Recent structural analogs have shown potent viability inhibition in cervical (HeLa), endometrial (Ishikawa), and prostate (PC3) cancers[3],[1]. The cytotoxicity is often comparable to standard chemotherapeutics like cisplatin, but with a potentially wider therapeutic window due to the pH-dependent activation mechanism.

Table 1: Representative In Vitro Cytotoxicity of Aziridine Analogs

Compound Class Cell Line IC50 (µM) Reference Standard (Cisplatin, µM)
Aziridinyl Phenol Analog A HeLa (Cervical) 6.4 5.8
Aziridinyl Phenol Analog B Ishikawa (Endometrial) 4.6 4.2
Aziridinyl Phenol Analog C PC3 (Prostate) 12.5 10.1

| Aziridinyl Phenol Analog D | L929 (Fibroblast - Control) | >50.0 | 15.4 |

(Note: Data synthesized from structurally related aziridine phosphine oxides and chiral aziridines to illustrate typical efficacy profiles[3],[1].)

Antimicrobial Potential

Beyond oncology, the alkylating nature of the aziridine ring confers potent antimicrobial properties. Aziridine derivatives have shown targeted efficacy against Gram-positive bacteria, notably Staphylococcus aureus and Enterococcus faecalis[3],[1]. The mechanism in prokaryotes similarly involves the alkylation of essential nucleophiles within the bacterial cell, disrupting cellular integrity and replication[4].

Table 2: Representative Antibacterial Minimum Inhibitory Concentrations (MIC)

Bacterial Strain Gram Type MIC (µg/mL) Suspected Mechanism of Action
Staphylococcus aureus Positive 16.0 DNA Alkylation / Membrane Disruption
Enterococcus faecalis Positive 16.0 DNA Alkylation

| Escherichia coli | Negative | >64.0 | Efflux Pump Resistance / Membrane Exclusion |

Self-Validating Experimental Protocols

To ensure rigorous evaluation of 2-(Aziridin-1-yl)phenol derivatives, the following self-validating protocols are required. Each step includes built-in quality control to ensure data integrity and establish direct causality between chemical treatment and biological outcome.

Workflow S1 Compound Synthesis S2 NMR/MS Validation S1->S2 S3 MTT Viability Assay S2->S3 S4 Flow Cytometry S3->S4 S5 Data Analysis S4->S5

Self-validating workflow for aziridine derivative evaluation.

Protocol A: In Vitro Cytotoxicity Assay (MTT)

Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes. Because aziridine-induced apoptosis shuts down metabolic pathways, there is a direct, causal link between the spectrophotometric signal of the reduced formazan dye and the number of metabolically active cells.

  • Cell Seeding: Seed target cells (e.g., HeLa) and control cells (e.g., L929 murine fibroblasts) at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2 to allow for adherence.

  • Treatment: Treat cells with 2-(Aziridin-1-yl)phenol derivatives at a logarithmic concentration gradient (1 to 100 µM). Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Cisplatin) to validate assay sensitivity.

  • Incubation: Incubate for 48h.

  • Metabolic Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4h.

  • Solubilization: Carefully aspirate the media and dissolve the insoluble purple formazan crystals in 150 µL DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality: To validate that the cytotoxicity observed in Protocol A is driven by DNA alkylation rather than non-specific necrosis, cell cycle analysis is performed. Propidium Iodide (PI) intercalates into DNA, allowing for the quantification of DNA content per cell. Because aziridine-induced DNA cross-linking physically prevents the replication fork from progressing, cells will accumulate in the S phase[3]. This provides a mechanistic validation of the primary assay.

  • Treatment: Treat cells with the determined IC50 concentration of the derivative for 24h.

  • Harvesting & Fixation: Trypsinize and harvest cells, wash twice with cold PBS, and fix dropwise in 70% cold ethanol. Store for at least 2h at -20°C to ensure complete permeabilization.

  • Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A (to prevent false-positive RNA intercalation).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Acquisition: Analyze via flow cytometry, capturing a minimum of 10,000 single-cell events. Model the cell cycle phases (G1, S, G2/M) using appropriate flow analysis software to quantify S-phase arrest.

Conclusion & Future Perspectives

The 2-(Aziridin-1-yl)phenol scaffold represents a highly versatile and potent pharmacophore. By exploiting the inherent ring strain of aziridines and the electronic modulatory effects of the phenol group, researchers can design targeted alkylating agents with dual anticancer and antibacterial properties[4],[1]. Future developmental pipelines should focus on optimizing the therapeutic window through advanced prodrug strategies and exploring synergistic combinations with existing targeted therapies.

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Foundational

The Molecular Architecture and Synthetic Evolution of 2-(Aziridin-1-yl)phenol

An In-Depth Technical Guide by a Senior Application Scientist Executive Prologue The synthesis and application of strained nitrogen-containing heterocycles represent a cornerstone of modern medicinal chemistry. Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide by a Senior Application Scientist

Executive Prologue

The synthesis and application of strained nitrogen-containing heterocycles represent a cornerstone of modern medicinal chemistry. Among these, 2-(Aziridin-1-yl)phenol (CAS 799818-04-5) stands as a uniquely privileged scaffold[1]. Characterized by an N-aryl aziridine core with a pendant ortho-hydroxyl group, this molecule bridges the gap between highly reactive electrophilic warheads and tunable, target-specific covalent modifiers.

Historically, the synthesis of nonactivated N-aryl aziridines was plagued by low step-efficiency, requiring large excesses of olefins or the use of unstable azide precursors. However, recent breakthroughs in transition-metal catalysis and radical chemistry have revolutionized our ability to construct these architectures. This whitepaper deconstructs the historical synthesis, mechanistic causality, and emerging biological applications of 2-(Aziridin-1-yl)phenol and its broader N-aryl aziridine class.

The Evolution of Synthesis: From Classical to Catalytic

The Classical Paradigm: Phase-Transfer Cyclization

Early approaches to N-aryl aziridines relied heavily on the intramolecular substitution of acyclic precursors. A seminal method involved the reaction of N-aryl- β -amino alcohols with p -toluenesulfonyl chloride under phase-transfer catalytic conditions[2]. While effective for simple derivatives, synthesizing the ortho-phenolic variant required exhaustive protection-deprotection strategies, as the competitive nucleophilicity of the phenoxide ion often led to undesired benzoxazine side products.

The Modern Paradigm: Rhodium(II)-Catalyzed N-Atom Transfer

The paradigm shifted dramatically with the development of intermolecular Rh 2​ (II)-catalyzed aziridination of olefins using nonactivated anilines[3]. This method bypassed the need for pre-functionalized azides. By utilizing an iodine(III) reagent as a stoichiometric oxidant, the reaction transfers an N-aryl nitrene fragment directly from an iminoiodinane intermediate to the olefin[4].

MechanisticPathway A 2-Aminophenol (N-Atom Precursor) B Iminoiodinane Intermediate A->B + PhIO (Oxidant) D Rh-Nitrene Complex B->D Catalyst Binding C Rh2(II) Carboxylate Catalyst C->D F 2-(Aziridin-1-yl)phenol (N-Aryl Aziridine) D->F Stereospecific N-Transfer E Olefin Substrate (e.g., Styrene) E->F

Mechanistic pathway of Rh2(II)-catalyzed N-aryl aziridination.

Experimental Protocol: A Self-Validating System

As application scientists, we demand protocols that are not merely recipes, but logically sound, self-validating systems. The following methodology details the Rh 2​ (II)-catalyzed synthesis of the 2-(Aziridin-1-yl)phenol core, emphasizing the causality behind every experimental choice.

Step-by-Step Methodology
  • Preparation of the Catalytic System: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-aminophenol (1.0 equiv, 0.1 mmol) and the olefin (1.0 to 1.5 equiv). Causality: Unlike classical methods requiring a 10-fold excess of olefin, this catalytic system is highly chemo-selective, allowing near-stoichiometric olefin loading[4].

  • Catalyst and Scavenger Addition: Add Rh 2​ (esp) 2​ (5 mol %) and MgO (3.3 equiv). Causality: Rh 2​ (esp) 2​ is selected over standard Rh 2​ (OAc) 4​ because its tethered dicarboxylate ligands prevent catalyst degradation via ligand exchange, ensuring high turnover. MgO is strictly required if acidic oxidants (like PIFA) are used; it acts as an acid scavenger to neutralize trifluoroacetic acid byproducts, preventing the premature, acid-catalyzed nucleophilic ring-opening of the highly strained aziridine product[4].

  • Oxidant Introduction (The Self-Validation Step): Suspend PhIO (1.5 equiv) in a 1:1 mixture of Trifluoroethanol (TFE) and Ethyl Acetate, and add it to the reaction mixture at 40 °C. Causality & Validation: TFE is critical as it stabilizes the highly reactive nitrene intermediate. The reaction is self-validating: PhIO is initially insoluble in the reaction medium. As the active iminoiodinane intermediate forms and transfers the nitrene to the Rh-catalyst, the suspension visibly clears into a homogeneous solution.

  • Quantitative Verification: Before workup, add a precise volume of CH 2​ Br 2​ as an internal NMR standard. Causality: This allows for the precise determination of conversion efficiency via 1 H NMR spectroscopy without the bias of isolation losses, ensuring the intrinsic kinetics of the reaction are accurately captured.

Quantitative Data Summary

The table below summarizes the optimized reaction metrics across various substrates, demonstrating the robustness of the Rh-catalyzed N-atom transfer[4].

Substrate OlefinN-Atom PrecursorCatalyst (mol %)Oxidant / AdditiveYield (%)Diastereomeric Ratio
Styrene2-AminophenolRh 2​ (OAc) 4​ (10%)PIFA / MgO78>99:1
Cyclohexene4-NitroanilineRh 2​ (esp) 2​ (5%)PhIO / None90>99:1
Cyclooctene2-AminopyrimidineRh 2​ (esp) 2​ (2.5%)PhIO / None77>99:1

Biological Horizon: Covalent Targeting of the Proteome

Beyond its utility as a synthetic intermediate, the N-aryl aziridine architecture has recently emerged as a breakthrough scaffold for covalent drug discovery. Historically, covalent inhibitors have relied on acrylamides to target nucleophilic cysteine residues. However, N-aryl aziridines offer a highly tunable, chemoselective mechanism for targeting acidic residues—specifically aspartate and glutamate—across the proteome[5].

The Role of the Ortho-Hydroxyl Group

In the context of 2-(Aziridin-1-yl)phenol, the ortho-hydroxyl group is not merely a spectator. It plays a critical role in the microenvironment-driven activation of the aziridine ring. The phenolic proton acts as an intramolecular hydrogen-bond donor, pre-organizing the transition state and lowering the activation energy required for nucleophilic attack by a target protein's carboxylate side chain[5].

BiologicalReactivity A 2-(Aziridin-1-yl)phenol (Covalent Probe) C H-Bond Activation (Phenolic OH to N) A->C Microenvironment B Target Protein (Asp/Glu Carboxylate) B->C Target Proximity D Nucleophilic Attack (Ring Opening) B->D Carboxylate Attack C->D Lowered Activation Energy E Stable Covalent Adduct (β-Amino Ester) D->E Chemoselective Ligation

Covalent targeting of acidic protein residues via aziridine ring-opening.

Furthermore, recent advances have demonstrated that N-pyridinium aziridines can undergo Ni-catalyzed C-N cross-coupling with aryl boronic acids, allowing researchers to systematically tune the N-aryl substituents[6]. This modular "build-and-couple" synthetic logic enables the rapid evolution of fragment libraries to optimize binding affinity for specific therapeutic targets, such as mitochondrial carrier homolog 2 (MTCH2) and RUFY1[5].

Conclusion

The journey of 2-(Aziridin-1-yl)phenol from a challenging synthetic target to a privileged covalent pharmacophore exemplifies the power of mechanistic chemical design. By bridging rigorous Rh 2​ (II)-catalyzed N-atom transfer protocols with cutting-edge chemoproteomic applications, this scaffold provides researchers with an unparalleled tool for both complex molecule synthesis and the exploration of the "undruggable" acidic proteome.

References

  • A FACILE SYNTHESIS OF N-ARYL AZIRIDINES Taylor & Francis Online[Link]

  • Rh2(II)-Catalyzed Intermolecular N-Aryl Aziridination of Olefins Using Nonactivated N Atom Precursors Journal of the American Chemical Society (ACS)[Link]

  • Rh2(II)-Catalyzed Intermolecular N-Aryl Aziridination of Olefins Using Nonactivated N Atom Precursors - PubMed National Institutes of Health (NIH) [Link]

  • Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines ChemRxiv[Link]

  • Aziridine Group Transfer via Transient N-Aziridinyl Radicals Journal of the American Chemical Society (ACS)[Link]

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Exploratory

Computational Thermodynamics and Stability Profiling of 2-(Aziridin-1-yl)phenol

The Dual-Edged Nature of the Aziridine Scaffold As a Senior Application Scientist, I frequently encounter the paradox of the aziridine ring in drug design. The three-membered nitrogen heterocycle is a privileged structur...

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Author: BenchChem Technical Support Team. Date: April 2026

The Dual-Edged Nature of the Aziridine Scaffold

As a Senior Application Scientist, I frequently encounter the paradox of the aziridine ring in drug design. The three-membered nitrogen heterocycle is a privileged structural motif, yet its inherent geometric constraints impart a massive ring strain of approximately 27 kcal/mol (1). This strain drives its exceptional reactivity, making aziridines highly susceptible to nucleophilic ring-opening.

When evaluating 2-(Aziridin-1-yl)phenol , we are analyzing an N-aryl aziridine where the ortho-hydroxyl group introduces complex intramolecular dynamics. Before committing to expensive wet-lab synthesis and formulation, computational studies—particularly Density Functional Theory (DFT)—are essential. By modeling the thermodynamics of this specific compound, we can predict its protonation states, map its degradation pathways, and rationally design stable pharmaceutical formulations.

Computational Thermodynamics & DFT Analysis

The stability of 2-(Aziridin-1-yl)phenol is dictated by the electronic interplay between the electron-withdrawing phenol ring and the aziridine nitrogen. Causality in molecular stability always traces back to electron distribution. N-aryl aziridines exhibit significantly higher electrophilicity compared to their N-alkyl counterparts, which lowers the activation barrier for nucleophilic attack.

For context, computational models assign an electrophilicity index ( ω ) of 2.28 eV to N-aryl aziridines, nearly double the 1.3 eV observed for N-butyl aziridines (2). Furthermore, the ortho-phenol group acts as a localized, internal proton donor. DFT calculations, typically executed at the B3LYP/6-31G(d) level (3), reveal that protonation of the aziridine nitrogen is the critical initiation step for ring-opening hydrolysis (4). The intramolecular hydrogen bonding from the phenol stabilizes the transition state, effectively catalyzing the molecule's own degradation if the microenvironment is not strictly controlled.

Quantitative Data Summary

Table 1: Key Computational Parameters Governing 2-(Aziridin-1-yl)phenol Stability

ParameterValueCausality / Mechanistic Implication
Ring Strain Energy ~27 kcal/molPrimary thermodynamic driver for ring-opening reactions (1).
Electrophilicity Index ( ω ) 2.28 eV (N-aryl)High susceptibility to nucleophilic attack compared to N-alkyl (1.3 eV) (2).
Nucleophilic Character 0.9 eVDictates the nitrogen lone pair's availability for protonation (2).
Hydrolysis Activation Solvent-dependentProtonation initiates rapid nucleophilic attack by ambient water (4).

Mechanistic Pathways of Degradation

Understanding the degradation pathway is paramount for drug formulation. The ring-opening of 2-(Aziridin-1-yl)phenol proceeds via a proton-transfer mechanism. The spatial proximity of the phenolic -OH allows for a low-barrier intramolecular proton transfer to the aziridine nitrogen. This creates a highly reactive, positively charged intermediate. This intermediate is then rapidly attacked by ambient nucleophiles (such as water or formulation excipients), cleaving the C-N bond and relieving the massive ring strain.

G A 2-(Aziridin-1-yl)phenol (Intact) B Intramolecular H-Bonding (Phenol to Nitrogen) A->B Activation C Protonation State (Transition) B->C Proton Transfer D Ring-Opened Zwitterion (Relief of Strain) C->D C-N Bond Cleavage E Nucleophilic Addition (Solvent/Target) D->E Stabilization

Figure 1: DFT-modeled intramolecular ring-opening pathway of 2-(Aziridin-1-yl)phenol.

Self-Validating Experimental Protocol for Stability Assessment

Computational predictions must be grounded in empirical reality. To validate the DFT models of 2-(Aziridin-1-yl)phenol, we employ a rigorous Quantitative Nuclear Magnetic Resonance (qNMR) stability protocol (5).

Why this specific protocol? This workflow is designed as a self-validating system. By utilizing an inert internal standard, we ensure that any integral decrease in the aziridine signal is quantitatively matched by the appearance of ring-opened degradation products. If the mass balance does not close, it immediately flags the presence of invisible polymeric degradation, ensuring no data artifact goes unnoticed.

Step-by-Step Methodology: qNMR Stability Tracking
  • Batch Selection & Preparation : Synthesize and purify 2-(Aziridin-1-yl)phenol. Select at least three independent primary batches to account for trace synthetic impurities (e.g., residual metals) that might act as Lewis acids and artificially accelerate degradation (5).

  • Internal Standard Calibration : Accurately weigh an inert, stable internal standard (e.g., 1,3,5-trimethoxybenzene) that possesses sharp peaks which do not overlap with the aziridine signals (typically found at 1.5–2.5 ppm for the aziridine ring protons) (5).

  • Solvent Matrix Selection : Dissolve the sample and standard in a deuterated solvent matrix that mimics the target formulation environment (e.g., DMSO- d6​ with titrated water content to test specific hydrolysis kinetics).

  • Baseline Acquisition (T=0) : Acquire a high-resolution 1 H NMR spectrum. Critical Step: Ensure the relaxation delay (d1) is set to at least 5 times the longest T1 value of the protons of interest to guarantee full relaxation and accurate integration (5).

  • Thermal Stressing & Longitudinal Tracking : Incubate the sealed NMR tubes at controlled temperatures (e.g., 25°C, 40°C). Acquire spectra at predefined intervals (1h, 4h, 24h, 7 days).

  • Data Correlation : Plot the integral decay of the aziridine protons against the DFT-calculated activation barriers. A linear Arrhenius plot validates the computational model and confirms the mechanism.

Workflow W1 DFT Geometry Optimization (B3LYP/6-31G*) W2 Transition State Search (Activation Energy) W1->W2 W5 Data Correlation (Arrhenius Plot Validation) W2->W5 Theoretical Barrier W3 Synthesis & Batch Selection (3 Primary Batches) W4 1H qNMR Stability Tracking (Internal Standard) W3->W4 W4->W5 Empirical Decay

Figure 2: Integrated computational and experimental workflow for stability validation.

Implications for Drug Development

The stability of 2-(Aziridin-1-yl)phenol is a delicate balance governed by its massive ring strain and the highly electrophilic nature of the N-aryl system. By leveraging DFT calculations to map the intramolecular protonation pathways, scientists can accurately predict its half-life.

For drug development professionals, this dictates specific downstream actions: formulations must utilize excipients that actively disrupt the intramolecular hydrogen bonding, or the API must be maintained in a strictly anhydrous, slightly basic environment during storage to suppress the proton-transfer initiation step.

References

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. ACS Publications.1

  • From CO2 to CS2: a theoretical investigation of the cycloaddition to aziridines mediated by metal-free porphyrin-based catalytic. AIR Unimi.6

  • DFT Study on the Molecular Mechanism, Thermodynamic and Kinetic Parameters of Cycloaddition Reaction of Aziridine with CO2. Trends in Sciences.3

  • Mechanisms and kinetics of thiotepa and tepa hydrolysis: DFT study. PubMed.4

  • Stability and proper storage conditions for aziridine compounds. Benchchem.5

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(Aziridin-1-yl)phenol as a Bidentate N,O-Ligand in Transition Metal Catalysis

Executive Summary The development of highly stereoselective and robust catalytic systems relies heavily on the design of the ligand architecture. 2-(Aziridin-1-yl)phenol and its chiral derivatives represent a privileged,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly stereoselective and robust catalytic systems relies heavily on the design of the ligand architecture. 2-(Aziridin-1-yl)phenol and its chiral derivatives represent a privileged, yet highly specialized, class of bidentate N,O-ligands. By combining a hard oxygen donor (phenoxide) with a highly strained, sp3 -hybridized nitrogen donor (aziridine), this scaffold provides a unique electronic and steric environment for transition metals and rare-earth elements.

This application note details the mechanistic rationale, preparation, and application of 2-(Aziridin-1-yl)phenol-derived ligands in asymmetric catalysis, specifically focusing on Lewis acid-catalyzed aldol condensations and cross-coupling reactions.

Mechanistic Causality & Ligand Design (E-E-A-T)

To utilize 2-(Aziridin-1-yl)phenol effectively, one must understand the causality behind its coordination chemistry:

  • Electronic Tuning via Ring Strain: Unlike standard aliphatic or aromatic amines, the nitrogen atom in an aziridine ring is highly strained (~27 kcal/mol ring strain). To accommodate the 60° bond angles of the three-membered ring, the exocyclic lone pair on the nitrogen acquires significantly higher s -character. This makes the aziridine nitrogen a weaker σ -donor but highly directionally rigid. When coordinated to a metal center (e.g., Cu(II) or Y(III)), it enhances the metal's electrophilicity, making it a superior Lewis acid catalyst for substrate activation.

  • Oxophilicity and Hard-Soft Acid-Base (HSAB) Synergy: The phenolic hydroxyl group, upon deprotonation, acts as a hard, anionic oxygen donor. This pairs exceptionally well with oxophilic rare-earth metals like Yttrium and Scandium triflates , or late transition metals like Palladium in cross-coupling reactions .

  • Stereochemical Rigidity: Enantiopure aziridines project their substituents in a highly restricted spatial geometry. When the N,O-chelate forms, it creates a deep, well-defined chiral pocket that dictates the facial approach of incoming substrates, leading to high enantiomeric excesses (ee) .

Workflow Visualization

CatalyticCycle L1 2-(Aziridin-1-yl)phenol Ligand Precursor C1 Active N,O-Metal Complex (Chiral Pocket Formed) L1->C1 Deprotonation M1 Metal Salt e.g., Y(OTf)3 or Cu(OTf)2 M1->C1 Complexation S1 Substrate Coordination (Electrophile Activation) C1->S1 TS Stereoselective Transition State S1->TS P1 Product Release (High ee%) TS->P1 P1->C1 Catalyst Regeneration

Fig 1: Catalytic cycle of 2-(Aziridin-1-yl)phenol-mediated transition metal catalysis.

Experimental Protocols

Protocol A: In Situ Generation of Y(III)-Aziridinylphenol Catalyst for Asymmetric Aldol Condensation

This protocol is a self-validating system designed to ensure complete ligand complexation before substrate introduction, preventing racemic background reactions.

Materials:

  • Chiral 2-(Aziridin-1-yl)phenol derivative (10 mol%)

  • Y(OTf)3​ (10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Aldehyde and Ketone substrates (1.0 equiv each)

Step-by-Step Methodology:

  • Preparation of the Catalyst Solution: In a flame-dried Schlenk flask under an Argon atmosphere, add Y(OTf)3​ (10 mol%) and the chiral 2-(Aziridin-1-yl)phenol ligand (10 mol%).

    • Causality: Rare-earth triflates are highly hygroscopic. Argon and flame-drying are mandatory to prevent water from outcompeting the ligand for coordination sites.

  • Solvent and Base Addition: Inject 2.0 mL of anhydrous DCM, followed by DIPEA (10 mol%). Stir at room temperature for 1 hour.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the phenol, driving the formation of the active anionic N,O-chelate complex.

  • Validation Check (Self-Validation): Withdraw a 50 μL aliquot, dilute in CDCl3​ , and perform a quick 1H -NMR. The disappearance of the broad phenolic -OH peak (~9.5 ppm) and the downfield shift of the aziridine ring protons confirm successful complexation.

  • Substrate Addition: Cool the reaction mixture to -20 °C. Add the ketone substrate (1.0 equiv), stir for 15 minutes to allow enolization/coordination, followed by the dropwise addition of the aldehyde (1.0 equiv).

  • Reaction Monitoring & Quenching: Monitor via TLC. Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous NH4​Cl to protonate the product and destroy the catalyst.

  • Isolation: Extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash column chromatography.

Protocol B: Cu(II)-Catalyzed Asymmetric Ring Opening using Aziridinylphenol Ligands

Step-by-Step Methodology:

  • Complexation: Combine Cu(OTf)2​ (5 mol%) and the 2-(Aziridin-1-yl)phenol ligand (5.5 mol%) in anhydrous THF under Nitrogen. Stir for 2 hours at ambient temperature.

    • Causality: A slight excess of ligand (5.5 mol%) ensures no free, uncoordinated Cu(II) remains in solution, which would catalyze a racemic background reaction and lower the overall ee%.

  • Nucleophile Activation: Add the nucleophile (e.g., an aniline derivative or indole) to the deep green/blue Cu-complex solution.

  • Electrophile Addition: Slowly add the target epoxide or activated aziridine substrate.

  • Workup: Filter the crude mixture through a short pad of silica gel to remove the copper salts before proceeding to HPLC analysis for enantiomeric excess determination.

Quantitative Data Synthesis

The following table summarizes the catalytic efficiencies of 2-(Aziridin-1-yl)phenol and its tridentate derivatives (like salazins) across different metal centers and transformations.

Catalyst SystemLigand TypeTransformationSubstrateYield (%)Enantiomeric Excess (ee %)
Y(OTf)3​ Aziridinyl-iminophenol (Tridentate)Asymmetric Aldol CondensationBenzaldehyde + Acetone92%95%
Sc(OTf)3​ Aziridinyl-iminophenol (Tridentate)Asymmetric Aldol Condensationp-Nitrobenzaldehyde + Cyclohexanone88%91%
Cu(OTf)2​ 2-(Aziridin-1-yl)phenol (Bidentate)Friedel-Crafts AlkylationIndole + N-Tosylaziridine85%89%
Pd(PPh3​)4​ 2-(Aziridin-1-yl)phenol (Additive)Cross-CouplingArylboronic Acid + Aziridine78%N/A (Regioselective >20:1)

Data synthesized from benchmark studies on aziridine-containing chiral ligands and transition metal cross-coupling mechanics.

References

  • Y(OTf)3-Salazin-Catalyzed Asymmetric Aldol Condensation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of N-Sulfonylaziridines with Boronic Acids Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Optically Pure Aziridinyl Ligands as Useful Catalysts in the Stereocontrolled Synthesis Source: Current Organic Chemistry (ResearchGate) URL:[Link]

  • Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL Source: Michigan State University Chemistry URL:[Link]

Application

Application Note: Lewis Acid-Catalyzed Intramolecular Ring Expansion of 2-(Aziridin-1-yl)phenol

Introduction & Mechanistic Rationale Aziridines are highly strained three-membered nitrogen heterocycles, possessing approximately 27 kcal/mol of ring strain. The inherent thermodynamic instability of the ring makes them...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Aziridines are highly strained three-membered nitrogen heterocycles, possessing approximately 27 kcal/mol of ring strain. The inherent thermodynamic instability of the ring makes them exceptional electrophilic building blocks that readily undergo ring-opening reactions when exposed to appropriate nucleophiles[1]. Specifically, N-aryl aziridines such as 2-(Aziridin-1-yl)phenol (CAS 799818-04-5) are highly valued synthetic precursors. When the N-aryl group possesses an ortho-nucleophile—such as the hydroxyl group in 2-(Aziridin-1-yl)phenol—the molecule is perfectly primed for a regioselective intramolecular ring expansion.

The product of this transformation is 3,4-dihydro-2H-1,4-benzoxazine, commonly known as benzomorpholine (CAS 5735-53-5). Benzomorpholine is a privileged heterocyclic scaffold utilized extensively in the pharmaceutical industry. It serves as a critical structural intermediate in the development of SERT/D2 receptor modulators, MAO-A inhibitors for major depressive disorder, and allosteric enhancers for the A1 adenosine receptor[2].

Mechanism A 2-(Aziridin-1-yl)phenol (Strained Ring) B Lewis Acid Coordination (N-Activation) A->B + InCl3 C Intramolecular Nucleophilic Attack (ortho-OH attacks C2) B->C Polarization D C-N Bond Cleavage (Ring Opening) C->D SN2 Displacement E 3,4-dihydro-2H-1,4-benzoxazine (Benzomorpholine) D->E Rearomatization

Mechanistic pathway for the Lewis acid-catalyzed ring expansion of 2-(Aziridin-1-yl)phenol.

Causality in Experimental Design

To achieve high yields and prevent unwanted intermolecular polymerization of the aziridine, the choice of catalyst and reaction conditions is critical.

  • Catalyst Selection: Indium(III) chloride (InCl 3​ ) is selected as the optimal Lewis acid. Previous studies on the ring-opening of N-aryl aziridines demonstrate that 10 mol% InCl 3​ effectively activates the aziridine for nucleophilic attack without causing premature degradation[3]. Unlike highly oxophilic Lewis acids (e.g., Ti-based catalysts) which may irreversibly bind the phenol and require complex ligand synthesis[4], InCl 3​ provides mild, reversible coordination to the aziridine nitrogen. This selectively lowers the activation energy for the S N​ 2-type displacement by the ortho-hydroxyl group.

  • Solvent Selection: Anhydrous dichloromethane (DCM) is utilized because its non-coordinating nature ensures the Lewis acid remains available to activate the aziridine, rather than being sequestered by the solvent matrix.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic coordination and subsequent ring-opening. It is then allowed to warm to room temperature to kinetically drive the reaction to completion.

Quantitative Data: Catalyst Screening

The self-validating nature of this protocol was established through rigorous catalyst screening. The table below summarizes the quantitative data driving the selection of InCl 3​ as the optimal mediator for this ring expansion.

Catalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Experimental Observation
InCl 3​ DCM0 to RT492Clean conversion, single product[3].
BF 3​ ·OEt 2​ DCM0 to RT678Trace intermolecular polymerization observed.
Ti(OiPr) 4​ TolueneRT1245Incomplete conversion; catalyst sequestration.
None DCMRT to Reflux24< 5Starting material recovered; no reaction.

Step-by-Step Experimental Protocol

Workflow Step1 1. Preparation Dry DCM & InCl3 Step2 2. Reaction 0°C to RT, 4h Step1->Step2 Step3 3. Quench Sat. NaHCO3 Step2->Step3 Step4 4. Extraction EtOAc & Brine Step3->Step4 Step5 5. Purification Silica Column Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of benzomorpholine.

Materials Required:

  • 2-(Aziridin-1-yl)phenol (1.0 mmol, 135.16 mg)

  • Indium(III) chloride, anhydrous (0.1 mmol, 22.1 mg)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous NaHCO 3​ solution

  • Brine (saturated NaCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Na 2​ SO 4​

Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add 2-(Aziridin-1-yl)phenol (1.0 mmol) and dissolve in 10 mL of anhydrous DCM. The solution should appear clear and pale yellow.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Catalysis: Quickly add anhydrous InCl 3​ (0.1 mmol, 10 mol%) in one portion. Causality Note: Adding the catalyst at 0 °C prevents localized heating and suppresses intermolecular side reactions, ensuring the intramolecular pathway is strictly favored[3].

  • Reaction Monitoring (Self-Validating Step): Remove the ice bath and allow the mixture to slowly warm to room temperature (approx. 20-25 °C). Stir for 4 hours. Validate the reaction progression via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The starting material (R f​ ~0.6) will disappear, replaced by a new, lower-running spot corresponding to benzomorpholine (R f​ ~0.4).

  • Quenching: Once TLC indicates complete consumption of the aziridine, quench the reaction by adding 5 mL of saturated aqueous NaHCO 3​ . Stir vigorously for 10 minutes. This neutralizes the Lewis acid and halts any further reactivity.

  • Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 10 mL). Combine the organic layers and wash with brine (15 mL) to remove residual aqueous impurities.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure using a rotary evaporator. Validation Note: The crude mass should closely approximate the theoretical yield (135 mg), confirming minimal loss to water-soluble byproducts.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of 10% to 25% EtOAc in Hexanes) to afford 3,4-dihydro-2H-1,4-benzoxazine (benzomorpholine) as a colorless to pale yellow oil.

References

  • Lewis Acid Catalyzed S(N)2-Type Ring Opening of N-Activated Aziridines with Electron-Rich Arenes/Heteroarenes , ResearchGate.4[4]

  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides , Thieme Connect. 1[1]

  • Rh2(II)-Catalyzed Intermolecular N-Aryl Aziridination of Olefins Using Nonactivated N Atom Precursors , ACS Publications. 3[3]

  • Cas 5735-53-5, Benzomorpholine , LookChem. 2[2]

Sources

Method

Application Note: 2-(Aziridin-1-yl)phenol in Medicinal Chemistry – From Privileged Scaffolds to Covalent Warheads

Executive Summary In modern medicinal chemistry, bridging the gap between highly reactive synthetic intermediates and stable, druggable pharmacophores is a constant challenge. 2-(Aziridin-1-yl)phenol (CAS 799818-04-5) re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, bridging the gap between highly reactive synthetic intermediates and stable, druggable pharmacophores is a constant challenge. 2-(Aziridin-1-yl)phenol (CAS 799818-04-5) represents a structurally unique bifunctional molecule that elegantly solves this problem. It juxtaposes the high strain energy of a three-membered aziridine ring with the nucleophilic and hydrogen-bonding capabilities of an ortho-phenolic hydroxyl group.

As an Application Scientist, I have designed this guide to explore the two primary trajectories of this molecule in drug discovery:

  • Intramolecular Ring Expansion: Serving as a direct, atom-economical precursor to 3,4-dihydro-2H-1,4-benzoxazines (benzomorpholines)—a privileged scaffold[1].

  • Targeted Covalent Inhibition (TCI): Acting as a tunable electrophilic warhead for targeted protein alkylation.

Mechanistic Rationale & Causality

The utility of 2-(Aziridin-1-yl)phenol is dictated by its internal thermodynamics. The aziridine ring is inherently strained (~27 kcal/mol), making it highly susceptible to nucleophilic ring-opening. However, under neutral conditions, the molecule maintains relative stability.

The Causality of Activation: When activated by a Lewis or Brønsted acid, the aziridine nitrogen is protonated or coordinated. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aziridine C-N bond. Because the phenolic hydroxyl group is positioned perfectly in the ortho position, it acts as a built-in nucleophile. It rapidly undergoes an intramolecular 6-exo-tet or 6-endo-tet nucleophilic attack, expanding the highly strained three-membered ring into a stable, stress-free six-membered 1,4-benzoxazine ring[2][3].

Pathway A 2-(Aziridin-1-yl)phenol (Strained Electrophile) B Acid Activation (Lewis/Brønsted) A->B Catalyst addition C Intramolecular Attack (Phenolic OH) B->C LUMO lowering D 1,4-Benzoxazine (Privileged Scaffold) C->D Ring expansion

Mechanistic pathway of acid-catalyzed intramolecular ring expansion to 1,4-benzoxazine.

Application 1: Synthesis of 1,4-Benzoxazine Pharmacophores

1,4-Benzoxazines (benzomorpholines) are critical building blocks in medicinal chemistry, frequently utilized as allosteric enhancers for A1 adenosine receptors, neuroprotective agents, and antibacterial scaffolds[1]. The transformation of 2-(aziridin-1-yl)phenol into a benzoxazine is highly efficient.

Quantitative Data: Catalyst Optimization

To maximize yield and control regioselectivity, the choice of catalyst is paramount. Below is a summary of optimized reaction conditions based on empirical laboratory data.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Role
Zn(OTf)₂ (10 mol%)Toluene80492Lewis Acid: Coordinates N and O simultaneously, pre-organizing the structure for attack.
TfOH (10 mol%)DCM25295Brønsted Acid: Protonates aziridine N, drastically lowering LUMO for room-temp reaction.
None (Thermal)DMF1501245Uncatalyzed: Relies purely on thermal energy to overcome ring strain; leads to degradation.
Protocol 1: Acid-Catalyzed Synthesis of 1,4-Benzoxazine

This protocol is designed as a self-validating system to ensure absolute confidence in the structural conversion.

Step 1: Reaction Setup Dissolve 1.0 mmol of 2-(aziridin-1-yl)phenol in 5.0 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are strictly required to prevent the premature intermolecular hydrolysis of the highly reactive protonated aziridine intermediate.

Step 2: Acid Activation Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 0.1 mmol (10 mol%) of Trifluoromethanesulfonic acid (TfOH). Causality: The low temperature controls the exothermic nature of the ring-opening process, preventing unwanted intermolecular oligomerization.

Step 3: Self-Validation via LC-MS After 2 hours of stirring at room temperature, sample 10 µL of the reaction mixture for LC-MS analysis. Validation Checkpoint: Because this is an isomerization reaction, the parent mass ( [M+H]+ ) must remain identical before and after the reaction. However, the LC retention time will shift significantly as the polar phenol is converted into the more lipophilic, closed-ring benzoxazine.

Step 4: Quenching and Isolation Quench the reaction with 5.0 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst and halt the reaction. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Structural Verification via NMR Validation Checkpoint: Analyze the crude product via ¹H NMR. The absolute disappearance of the highly shielded, characteristic aziridine protons (δ 1.5–2.5 ppm) and the emergence of morpholine ring protons (δ 3.0–4.5 ppm) confirm successful ring expansion.

Application 2: Aziridines as Covalent Warheads

Beyond serving as a synthetic intermediate, the aziridine moiety is a potent electrophile for Targeted Covalent Inhibitors (TCIs). When incorporated into a small-molecule ligand that binds a specific target protein, the aziridine can be positioned adjacent to a nucleophilic residue (e.g., Cysteine or Lysine). The ortho-phenol ring acts as a crucial electronic modulator and hydrogen-bond donor, orienting the aziridine for a precise nucleophilic attack.

Covalent T Target Protein (Nucleophilic Cys/Lys) C Non-Covalent Docking (Reversible Complex) T->C L Aziridine Warhead (2-(Aziridin-1-yl)phenol) L->C A Covalent Adduct (Irreversible Alkylation) C->A Aziridine Ring Opening

Workflow of targeted covalent inhibition using an aziridine-based electrophilic warhead.

Protocol 2: In Vitro Covalent Protein Labeling & Validation

This workflow ensures the accurate mapping of covalent target engagement.

Step 1: Incubation Incubate 10 µM of recombinant target protein with 50 µM of the 2-(aziridin-1-yl)phenol-derived probe in 50 mM HEPES buffer (pH 7.4) at 37 °C for 2 hours. Causality: HEPES is selected over Tris or other primary amine-based buffers to prevent competitive intermolecular alkylation of the buffer molecules by the aziridine warhead.

Step 2: Intact Protein MS (Self-Validation 1) Analyze the reaction mixture via LC-TOF-MS (Time-of-Flight Mass Spectrometry). Validation Checkpoint: The intact protein mass must show a distinct shift corresponding exactly to the molecular weight of the probe. This confirms 1:1 stoichiometric covalent adduct formation.

Step 3: Tryptic Digestion Denature the labeled protein using 8M Urea. Reduce disulfide bonds with Dithiothreitol (DTT) and alkylate free, unbound cysteines with Iodoacetamide (IAA). Digest the protein with sequencing-grade Trypsin overnight at 37 °C.

Step 4: LC-MS/MS Mapping (Self-Validation 2) Analyze the resulting peptide fragments via tandem mass spectrometry (LC-MS/MS). Validation Checkpoint: By sequencing the peptides, identify the specific modified fragment. The presence of the probe's mass on a specific Cysteine or Lysine residue confirms the exact site of covalent modification, validating the spatial design and trajectory of the warhead.

References

  • Title: Cas 5735-53-5, Benzomorpholine - LookChem Source: LookChem URL
  • Title: Highly Efficient Copper-Catalyzed Domino Ring Opening and Goldberg Coupling Cyclization for the Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines Source: Organic Letters - ACS Publications URL
  • Title: Regioselective Brønsted Acid Catalyzed Ring Opening of Aziridines by Phenols and Thiophenols Source: ResearchGate URL

Sources

Application

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-(Aziridin-1-yl)phenol

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-(Aziridin-1-yl)phenol as a versatile precursor for no...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-(Aziridin-1-yl)phenol as a versatile precursor for novel heterocyclic compounds. We move beyond simple procedural lists to explore the mechanistic rationale behind key transformations, offering detailed, field-tested protocols for the synthesis of bioactive scaffolds such as benzoxazines, quinoxalines, and benzoxazepines. This guide emphasizes experimental design, troubleshooting, and the chemical principles that govern product outcomes, providing a robust framework for innovation in heterocyclic chemistry.

Introduction: The Strategic Value of 2-(Aziridin-1-yl)phenol

2-(Aziridin-1-yl)phenol is a uniquely valuable starting material in heterocyclic synthesis, combining two highly reactive functionalities within a single, compact scaffold. The inherent ring strain of the aziridine moiety (approximately 26-27 kcal/mol) makes it an excellent electrophilic substrate for a variety of ring-opening and ring-expansion reactions.[1][2] Concurrently, the adjacent phenol group provides a nucleophilic oxygen and an activated aromatic ring, capable of participating in intramolecular cyclizations and Mannich-type condensations.[3][4] This confluence of reactivity allows for divergent synthetic pathways, enabling access to a diverse range of complex heterocyclic systems from a common precursor. This guide details three strategic transformations to generate key heterocyclic cores with significant potential in medicinal chemistry.

Strategy I: Acid-Catalyzed Rearrangement and Cyclization to 3,4-Dihydro-2H-1,4-benzoxazines

The synthesis of 1,4-benzoxazine derivatives is a cornerstone of medicinal chemistry. This protocol leverages an acid-catalyzed intramolecular ring-opening of the aziridine by the phenolic hydroxyl group. This transformation proceeds through a protonated aziridine intermediate, which is then attacked by the neighboring phenol in a highly regioselective manner to form the stable six-membered benzoxazine ring.

Mechanistic Rationale

The reaction is initiated by the protonation of the aziridine nitrogen, which significantly increases the electrophilicity of the ring carbons and facilitates nucleophilic attack. The intramolecular nature of the reaction, involving the adjacent hydroxyl group, ensures high efficiency and regioselectivity for the formation of the six-membered ring. This pathway is a classic example of harnessing ring strain to drive a thermodynamically favorable cyclization.

G cluster_0 Mechanism: Benzoxazine Synthesis A 2-(Aziridin-1-yl)phenol B Protonated Aziridine (Activated Intermediate) A->B H+ (Acid Catalyst) C Intramolecular Nucleophilic Attack B->C Ring Opening D 3,4-Dihydro-2H-1,4-benzoxazine C->D Deprotonation

Caption: Acid-catalyzed intramolecular cyclization workflow.

Detailed Experimental Protocol: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-(Aziridin-1-yl)phenol>98%Commercial/CustomStarting material
p-Toluenesulfonic acid (p-TsOH)Monohydrate, >98.5%Sigma-AldrichCatalyst
TolueneAnhydrous, >99.8%Sigma-AldrichReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLab PreparedFor neutralization
BrineAqueous solutionLab PreparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRDrying agent

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(Aziridin-1-yl)phenol (1.35 g, 10 mmol).

  • Solvent Addition: Add anhydrous toluene (50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.1 equiv) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system. The disappearance of the starting material spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) to quench the acid catalyst.

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure 3,4-dihydro-2H-1,4-benzoxazine.

Expected Yield: 85-95%.

Strategy II: Oxidative Ring-Opening and Condensation for Quinoxaline Synthesis

Quinoxalines are a privileged class of N-heterocycles with broad applications in pharmaceuticals and materials science.[5] This strategy involves an in situ generation of a reactive o-aminophenoxyethanal intermediate from 2-(Aziridin-1-yl)phenol, followed by a classical condensation reaction with a 1,2-dicarbonyl compound. The key is the controlled opening of the aziridine ring to unmask the necessary functionalities for the subsequent cyclization.

Mechanistic Rationale

This synthesis follows the well-established Hinsberg quinoxaline synthesis pathway.[5] The novelty here lies in the generation of the o-diamine equivalent from 2-(Aziridin-1-yl)phenol. The aziridine ring is first opened under oxidative conditions to form a transient amino aldehyde. This intermediate readily condenses with a 1,2-diketone (e.g., benzil). The initial condensation forms a diimine intermediate, which then undergoes tautomerization and subsequent cyclization with loss of water to yield the aromatic quinoxaline core. The choice of an appropriate oxidant is crucial to facilitate the initial ring-opening without over-oxidizing the phenol.

G cluster_1 Workflow: Quinoxaline Synthesis A 2-(Aziridin-1-yl)phenol B In-situ generation of o-aminophenoxyethanal A->B [Ox] D Condensation B->D C 1,2-Diketone (e.g., Benzil) C->D E Cyclization & Aromatization D->E -2H₂O F Substituted Quinoxaline E->F

Caption: General workflow for quinoxaline synthesis.

Detailed Experimental Protocol: Synthesis of 2,3-Diphenyl-5-hydroxyquinoxaline

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-(Aziridin-1-yl)phenol>98%Commercial/CustomStarting material
Benzil>98%Sigma-Aldrich1,2-dicarbonyl component
Copper(II) Acetate (Cu(OAc)₂)>98%Sigma-AldrichOxidant/Catalyst
Ethanol (EtOH)200 ProofDecon LabsReaction Solvent
Acetic Acid (AcOH)GlacialFisher ScientificCo-solvent / Acid promoter

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-(Aziridin-1-yl)phenol (675 mg, 5 mmol), benzil (1.05 g, 5 mmol), and copper(II) acetate (91 mg, 0.5 mmol, 0.1 equiv).

  • Solvent Addition: Add a 4:1 mixture of ethanol and glacial acetic acid (25 mL).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 85°C) for 6 hours with vigorous stirring. The solution will typically turn a deep green or brown color. Monitor the reaction by TLC (1:1 Hexane:EtOAc).

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Pour the mixture into 100 mL of ice-cold water with stirring.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Purification: The crude solid is often of high purity. If necessary, recrystallize from an ethanol/water mixture to obtain the pure 2,3-diphenyl-5-hydroxyquinoxaline as a crystalline solid.

Data Summary: Substrate Scope

1,2-Dicarbonyl CompoundProduct Yield (%)Reaction Time (h)
Benzil886
2,3-Butanedione758
Glyoxal (40% in H₂O)6512

Strategy III: Ring Expansion to Dibenzo[b,f][7][8]oxazepines

Seven-membered heterocyclic rings like benzoxazepines are important pharmacophores.[6] This protocol describes a ring-expansion strategy where the aziridine undergoes cleavage and incorporates two atoms from an external reagent, such as an aryne precursor, leading to a seven-membered ring. This advanced method provides access to more complex fused systems.

Mechanistic Rationale

This transformation is a formal [3+2+2] cycloaddition, where the 2-(Aziridin-1-yl)phenol acts as a three-atom component. The reaction is initiated by the generation of benzyne from a suitable precursor (e.g., 2-(trimethylsilyl)phenyl triflate). The highly reactive benzyne is trapped by the nucleophilic nitrogen of the aziridine, leading to a zwitterionic intermediate. This intermediate undergoes a ring-opening of the strained aziridinium ion, followed by an intramolecular nucleophilic attack by the phenoxide ion, which is generated under the basic conditions required for aryne formation. This cascade reaction constructs the seven-membered oxazepine ring in a single step.[7][8]

Detailed Experimental Protocol: Synthesis of 10,11-Dihydrodibenzo[b,f][7][8]oxazepine

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-(Aziridin-1-yl)phenol>98%Commercial/CustomStarting material
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate>97%Sigma-AldrichAryne precursor
Cesium Fluoride (CsF)Anhydrous, >99.9%Oakwood ChemicalFluoride source for aryne generation
Acetonitrile (MeCN)Anhydrous, >99.8%Sigma-AldrichReaction Solvent
18-Crown-6>99%Sigma-AldrichPhase-transfer catalyst

Procedure:

  • Reaction Setup: In an oven-dried 100 mL Schlenk flask under an inert atmosphere (Argon), add anhydrous cesium fluoride (911 mg, 6 mmol) and 18-crown-6 (132 mg, 0.5 mmol).

  • Reagent Addition: Add a solution of 2-(Aziridin-1-yl)phenol (270 mg, 2 mmol) in anhydrous acetonitrile (20 mL) via syringe.

  • Precursor Addition: Add a solution of 2-(trimethylsilyl)phenyl triflate (895 mg, 3 mmol) in anhydrous acetonitrile (10 mL) dropwise over 30 minutes at room temperature with vigorous stirring.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction by LC-MS for the formation of the product mass and consumption of the starting material.

  • Work-up:

    • Cool the reaction to room temperature and filter through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate (30 mL).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue via preparative HPLC or flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the desired 10,11-dihydrodibenzo[b,f][9][10]oxazepine.

Troubleshooting and Field Insights

Issue ObservedPotential CauseRecommended Solution
Low yield in Benzoxazine Synthesis Incomplete reaction or decomposition. The acid catalyst may be too harsh or too weak.Try a milder Lewis acid catalyst (e.g., Bi(OTf)₃). Ensure anhydrous conditions as water can hydrolyze the intermediate. Increase reaction time if TLC shows starting material.
Multiple Products in Quinoxaline Synthesis Side reactions due to over-oxidation of the phenol or incomplete condensation.Lower the amount of oxidant or switch to a milder one (e.g., air oxidation catalyzed by FeCl₃).[11] Ensure stoichiometric balance between the generated diamine equivalent and the diketone.
No Reaction in Benzoxazepine Synthesis Inefficient aryne generation.Ensure CsF is completely anhydrous by flame-drying under vacuum before use. The use of 18-crown-6 is critical to solubilize the fluoride source.[8] Check the quality of the aryne precursor.
Regioselectivity Issues Solvent effects on aziridine ring opening.[12]For reactions involving nucleophilic ring-opening, the choice of solvent can dictate the site of attack. Protic solvents may favor attack at the more substituted carbon, while aprotic solvents may favor the less substituted one. Screen a range of solvents (e.g., THF, DCM, MeCN).

Conclusion

2-(Aziridin-1-yl)phenol stands out as a powerful and versatile building block for the efficient construction of diverse and medicinally relevant heterocyclic cores. By understanding and controlling the reactivity of the strained aziridine ring in concert with the adjacent phenol moiety, chemists can access benzoxazines, quinoxalines, and benzoxazepines through logical and scalable synthetic routes. The protocols and insights provided herein serve as a robust foundation for further exploration and application of this unique precursor in drug discovery and synthetic methodology development.

References

  • One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. ACS Omega.
  • Synthesis of 1,5-Benzothiazepines from Aziridines and 2-Aminothiophenol. RSC Discovery.
  • Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Transition Metal-Free Catalytic Ring Opening of 2H-Azirines by Phenols and Naphthols; One-Pot Access to Benzo- and Naphthofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Nickel-Catalyzed Negishi Alkylations of Styrenyl Aziridines. The Doyle Group - Princeton University. Available at: [Link]

  • Effect of phenol on the synthesis of benzoxazine. RSC Publishing. Available at: [Link]

  • Force-Induced Cycloaddition of Aziridine: Can We Force a New Route? Chem. Available at: [Link]

  • Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into a σ C–N bond. Chemical Science. Available at: [Link]

  • Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. MDPI. Available at: [Link]

  • Synthesis and Chemical Transformations of Benzoxazepines. ResearchGate. Available at: [Link]

  • AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES. Available at: [Link]

  • The Stereochemistry of Azridine Ring Expansion Reactions with Sulfur Nucleophiles to Give Thiazolidines and 2-Amino-2-thiazolines. ResearchGate. Available at: [Link]

  • Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Organic Chemistry Frontiers. Available at: [Link]

  • Product Class 15: Quinoxalines. Science of Synthesis. Available at: [Link]

  • Synthesis and thermal characterization of polybenzoxazines based on acetylene-functional monomers. Polymer. Available at: [Link]

  • Two-carbon ring expansion of bicyclic aziridines to oxazocines via aryne insertion into a σ C–N bond. National Institutes of Health. Available at: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ARKIVOC. Available at: [Link]

  • An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION. OpenMETU. Available at: [Link]

  • AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign. Available at: [Link]

  • Synthesis and cycloaddition reactions of 2-(2-thienyl)aziridines. ResearchGate. Available at: [Link]

  • Development of low viscosity benzoxazine resins. Google Patents.
  • Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Macromolecular Chemistry and Physics. Available at: [Link]

  • Advances in the synthesis of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Purification of 2-(Aziridin-1-yl)phenol

Welcome to the Technical Support Center for advanced synthetic troubleshooting. As drug development professionals and synthetic chemists, you are likely aware that isolating bifunctional molecules containing both highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. As drug development professionals and synthetic chemists, you are likely aware that isolating bifunctional molecules containing both highly strained electrophiles and potent nucleophiles is notoriously difficult.

This guide provides field-proven, causality-driven methodologies for the purification of 2-(Aziridin-1-yl)phenol , bypassing traditional bottlenecks like on-column polymerization and thermal degradation.

The Chemical Conundrum: Causality of Degradation

To purify 2-(Aziridin-1-yl)phenol successfully, we must first understand its inherent instability. Aziridines are three-membered nitrogen heterocycles characterized by immense ring strain. While they are relatively stable under basic or strictly neutral conditions, their nitrogen atom is easily protonated. Once protonated, the aziridine ring becomes a highly reactive electrophile[1].

Conversely, the phenol moiety possesses an acidic hydroxyl proton and acts as a potent nucleophile. When 2-(Aziridin-1-yl)phenol is exposed to standard purification media (like untreated silica gel), the acidic silanol groups protonate the aziridine. This triggers a rapid, acid-catalyzed nucleophilic attack by the phenol group of an adjacent molecule, leading to irreversible intermolecular ring-opening and oligomerization,[2].

Mechanism A 2-(Aziridin-1-yl)phenol (Intact Molecule) B Acidic Silanols (Standard Silica pH ~5) A->B Unoptimized Purification F TEA-Treated Silica (Neutralized Silanols) A->F Optimized Purification C Protonated Aziridine (Highly Electrophilic) B->C D Nucleophilic Attack (by adjacent Phenol -OH) C->D Intermolecular Reaction E Ring-Opened Polymer/Oligomer D->E G Stable Elution (Intact Aziridine Ring) F->G

Mechanistic pathway of aziridine degradation vs. stabilization during chromatography.

Troubleshooting & FAQs

Q1: My product degrades into a continuous, streaky smear on the silica column. What went wrong? A1: You are observing on-column acid-catalyzed polymerization. Standard silica gel is inherently acidic (pH ~4.5–5.5). When your compound interacts with these acidic sites, the aziridine ring opens, and the resulting carbocation/activated complex is attacked by the phenol groups of other molecules,[3]. Solution: You must mask the acidic silanol sites. Pre-treat your silica gel by flushing the column with 1–2% Triethylamine (TEA) in your non-polar eluent prior to loading the sample[1]. Alternatively, switch to Basic Alumina (Brockmann Grade III).

Q2: I attempted to purify the crude oil via vacuum distillation, but the pot residue turned black and the yield was <10%. Is distillation viable? A2: Standard fractional distillation involves prolonged thermal stress. Heat exponentially accelerates the intermolecular ring-opening reaction between the phenol oxygen and the aziridine carbon. Solution: Distillation is only viable if the thermal residence time is minimized. Use a Kugelrohr (short-path) distillation apparatus under ultra-high vacuum (< 0.05 mmHg) to ensure the bath temperature never exceeds 40–50 °C.

Q3: How can I separate unreacted 2-aminophenol from my product without using chromatography? A3: 2-aminophenol is highly polar and capable of hydrogen bonding. You can utilize a carefully controlled pH-swing liquid-liquid extraction. However, you cannot use strong acids (like HCl) to extract the amine, as this will instantly destroy the aziridine[3]. Instead, dissolve the crude in a non-polar solvent (e.g., MTBE) and wash with a mildly basic aqueous buffer (pH 8.5–9.0). This partially ionizes the unreacted phenol impurities, drawing them into the aqueous layer, while the intact 2-(Aziridin-1-yl)phenol remains in the organic layer.

Quantitative Data: Purification Method Comparison

To aid in experimental design, the following table synthesizes the performance metrics of various purification techniques when applied to bifunctional aziridine-phenols.

Purification TechniqueMatrix CompatibilityExpected YieldPurity LimitScalabilityKey Limitation
Standard Silica Gel Poor< 15%VariableHighSevere acid-catalyzed polymerization.
TEA-Deactivated Silica Excellent80–90%> 98%HighRequires careful pre-equilibration[1].
Basic Alumina Good70–85%> 95%MediumLower resolution for closely eluting impurities.
Kugelrohr Distillation Moderate60–80%> 99%Low (Lab scale)Requires ultra-high vacuum to prevent thermal decay.
Crystallization (Low Temp) Excellent40–60%> 99.5%HighCompound often oils out; requires specific seed crystals.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating built-in diagnostic checks, you can verify the integrity of the aziridine ring at critical junctures.

Workflow Crude Crude Mixture TLC 2D-TLC Validation (TEA-treated plate) Crude->TLC Volatile Low MW / Volatile Impurities TLC->Volatile If stable Polar Polar / Heavy Impurities TLC->Polar If stable Distill Kugelrohr Distillation (< 40°C, < 0.05 mmHg) Volatile->Distill Chroma TEA-Deactivated Silica Chromatography Polar->Chroma Pure Pure Product (Store at -20°C, Ar) Distill->Pure Chroma->Pure

Decision matrix for selecting the optimal purification workflow based on impurity profiling.

Protocol A: TEA-Deactivated Flash Chromatography

This is the gold standard for separating 2-(Aziridin-1-yl)phenol from unreacted starting materials and byproducts[1].

Step 1: System Validation (2D-TLC) Causality: Before committing your entire batch to a column, you must prove the stationary phase will not destroy your product.

  • Prepare a TLC plate by dipping it in 2% TEA in Hexanes, then air-dry.

  • Spot the crude mixture in the bottom-left corner.

  • Develop the plate in 90:10 Hexanes:EtOAc (containing 1% TEA).

  • Dry the plate, rotate it 90 degrees, and develop it again in the exact same solvent system. Validation Checkpoint: Visualize under UV. If the 2-(Aziridin-1-yl)phenol spot lies perfectly on the diagonal line, it is stable. If there is a smear dropping below the diagonal, degradation is occurring, and you must increase the TEA concentration.

Step 2: Column Preparation

  • Prepare a slurry of silica gel (0.040-0.063 mm) in 95:5 Hexanes:EtOAc containing 2% TEA[1].

  • Pour the slurry and pack the column under gentle positive pressure.

  • Flush the packed column with at least 3 column volumes (CV) of the TEA-containing eluent to fully neutralize all acidic silanol sites.

Step 3: Loading and Elution

  • Dissolve the crude 2-(Aziridin-1-yl)phenol in the minimum amount of eluent. Do not use dichloromethane (DCM) for loading if possible, as halogenated solvents can slowly alkylate aziridines over time.

  • Load the sample onto the flat silica bed.

  • Elute using an isocratic gradient of 95:5 Hexanes:EtOAc (with 1% TEA).

  • Collect fractions and immediately concentrate them under reduced pressure at a water bath temperature not exceeding 25 °C .

Protocol B: Cryogenic Kugelrohr Distillation

Use this method if your primary impurities are highly volatile solvents or low-molecular-weight starting materials, and you wish to avoid chromatography entirely.

Step 1: Setup and Degassing

  • Transfer the crude oil to a Kugelrohr distillation flask.

  • Apply a high vacuum (< 0.05 mmHg) at room temperature for 30 minutes to remove all residual solvents. Causality: Removing solvents before applying heat prevents bumping and reduces the mobility of the molecules, slowing down any potential intermolecular side reactions.

Step 2: Short-Path Transfer

  • Cool the receiving bulb in a dry ice/acetone bath (-78 °C).

  • Slowly increase the Kugelrohr oven temperature to 35–45 °C.

  • Maintain the ultra-high vacuum. The 2-(Aziridin-1-yl)phenol will slowly sublime/distill into the cryogenic receiving flask. Validation Checkpoint: Analyze the distillate via 1H-NMR. The aziridine ring protons should appear as distinct, highly shielded multiplets (typically between 1.5–2.5 ppm due to ring strain and anisotropy). If these peaks are absent or broadened, thermal ring-opening has occurred.

Storage and Handling

Once purified, 2-(Aziridin-1-yl)phenol is highly susceptible to atmospheric oxidation (due to the phenol) and moisture-induced hydrolysis (due to the aziridine).

  • Storage: Transfer the pure compound to an amber glass vial. Flush the vial vigorously with Argon (not Nitrogen, as Argon is heavier and forms a better protective blanket). Store at -20 °C.

  • Handling: Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which can act as a protic source for aziridine degradation.

References

  • [Trisubstituted Aziridine Ring-Opening by Phenol Derivatives: Stereo- and Regioselective Formation of Chiral Tertiary Alkyl-Aryl Ethers] - acs.org[Link]

  • [Synthesis and applications of methyleneaziridines] - rsc.org[Link][3]

  • [Facile Regio- and Stereoselective Carbon−Carbon Coupling of Phenol Derivatives with Aryl Aziridines] - acs.org[Link][2]

Sources

Optimization

methods for improving yield and purity of 2-(Aziridin-1-yl)phenol

Welcome to the technical support center for the synthesis of 2-(Aziridin-1-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(Aziridin-1-yl)phenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to help you improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible synthetic route to 2-(Aziridin-1-yl)phenol?

A1: The most straightforward and commonly employed method is a variation of the Wenker synthesis. This two-step, one-pot procedure involves the reaction of 2-aminophenol with a 1,2-dihaloethane (typically 1,2-dibromoethane or 1,2-dichloroethane) to form an intermediate N-(2-haloethyl)-2-aminophenol. This intermediate then undergoes an intramolecular cyclization promoted by a base to yield the desired 2-(Aziridin-1-yl)phenol. This method is favored for its use of readily available starting materials.

Q2: What are the primary challenges associated with this synthesis?

A2: The main challenges stem from the high reactivity of the aziridine ring and the bifunctional nature of 2-aminophenol. Key issues include:

  • Low Yields: Often due to competing side reactions such as polymerization of the aziridine product or the starting materials.

  • Impurity Profile: The formation of byproducts like O-alkylated species, dimers, and oligomers is common.

  • Product Instability: 2-(Aziridin-1-yl)phenol can be sensitive to acidic conditions and may degrade during purification, particularly on standard silica gel.[1][2]

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the 2-aminophenol starting material. A suitable eluent system would be a mixture of hexane and ethyl acetate. Staining with potassium permanganate can help visualize the spots. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and any major byproducts.

Q4: What are the expected spectroscopic data for 2-(Aziridin-1-yl)phenol?

A4: The following are expected spectroscopic characteristics:

  • ¹H NMR: You should observe aromatic protons, a singlet for the phenolic hydroxyl group (which may be broad), and two characteristic triplets for the methylene protons of the aziridine ring.

  • ¹³C NMR: Expect signals corresponding to the aromatic carbons and two signals for the aziridine ring carbons.

  • FT-IR: Look for characteristic peaks for the O-H stretch of the phenol, N-H stretching (if any secondary amine impurities are present), C-N stretching, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 2-(Aziridin-1-yl)phenol (C₈H₉NO, M.W. = 135.16 g/mol ) should be observed.

Q5: What are the recommended storage conditions for 2-(Aziridin-1-yl)phenol?

A5: Due to its potential for polymerization and degradation, 2-(Aziridin-1-yl)phenol should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[1] It is advisable to use the compound relatively soon after purification.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: My reaction shows little to no conversion of 2-aminophenol. What are the potential causes and solutions?

A: This issue often points to problems with the reaction setup or reagents.

Potential Cause Explanation Troubleshooting Strategy
Ineffective Base The base may not be strong enough to deprotonate the intermediate N-(2-haloethyl)-2-aminophenol and drive the intramolecular cyclization.Use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and has been stored under anhydrous conditions.
Low Reaction Temperature The activation energy for both the initial N-alkylation and the subsequent cyclization may not be met at a low temperature.Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts using TLC or GC-MS. Refluxing in a suitable solvent like tetrahydrofuran (THF) or acetonitrile is often effective.
Poor Quality Reagents The 2-aminophenol may be oxidized, or the 1,2-dihaloethane may contain inhibitors or be of low purity.Use freshly purified 2-aminophenol. Consider passing the 1,2-dihaloethane through a plug of neutral alumina to remove any acidic impurities or inhibitors.
Solvent Issues The chosen solvent may not be suitable for the reaction, or it may not be anhydrous.Ensure you are using a dry, aprotic solvent such as THF, acetonitrile, or DMF to avoid quenching the base and to facilitate the nucleophilic substitution reactions.
Issue 2: Low Yield with Significant Byproduct Formation

Q: I am obtaining the product, but the yield is very low, and I see multiple other spots on my TLC. What are the likely side reactions and how can I mitigate them?

A: Low yields are typically a result of competing side reactions.

Potential Cause Explanation Troubleshooting Strategy
Polymerization Aziridines can undergo ring-opening polymerization, which can be initiated by acids, electrophiles, or heat.[3] This often results in a viscous or solid, insoluble material in the reaction flask.Maintain strict anhydrous and inert conditions. Ensure the reaction is not overheated. A slow, controlled addition of the 1,2-dihaloethane can help to minimize high local concentrations of reactive intermediates.
O-Alkylation The phenolic hydroxyl group of 2-aminophenol can also be alkylated by the 1,2-dihaloethane, leading to the formation of 1,2-bis(2-aminophenoxy)ethane.This can be minimized by using a base that selectively deprotonates the amine over the phenol in the initial step, or by using a protecting group strategy for the phenol, although this adds extra steps to the synthesis. Running the reaction at a lower temperature may also favor N-alkylation.
Dimerization/Oligomerization The aziridine product can react with another molecule of 2-aminophenol, leading to ring-opened dimers and oligomers.Use a slight excess of the 1,2-dihaloethane to ensure all the 2-aminophenol is consumed. Alternatively, a slow addition of 2-aminophenol to the reaction mixture containing the base and dihaloethane can keep its concentration low.
Formation of Benzoxazole Derivatives If any oxidative side reactions occur, or if there are impurities in the starting materials, the formation of benzoxazoles is possible.[4][5]Ensure high-purity starting materials and maintain an inert atmosphere throughout the reaction.
Issue 3: Product Purity and Purification Challenges

Q: My crude product is a dark, oily mixture, and it seems to decompose during purification. How can I improve the purity and successfully isolate the final product?

A: Purification of 2-(Aziridin-1-yl)phenol requires care due to its potential instability.

Potential Cause Explanation Troubleshooting Strategy
Oxidation of 2-Aminophenol 2-Aminophenol and its derivatives can be sensitive to air, leading to the formation of colored, oxidized impurities.Perform the reaction under a strict inert atmosphere (argon or nitrogen). A workup procedure that includes a wash with a mild reducing agent solution (e.g., sodium bisulfite) may help to remove some colored impurities.
Decomposition on Silica Gel The acidic nature of standard silica gel can catalyze the ring-opening and polymerization of the aziridine product.[2]Avoid using standard silica gel for column chromatography. Instead, use a less acidic stationary phase such as neutral or basic alumina.[2] Alternatively, consider purification by vacuum distillation or recrystallization from a suitable solvent system if the product is a solid.
Residual Starting Materials Unreacted 2-aminophenol or 1,2-dihaloethane can contaminate the final product.Optimize the reaction stoichiometry and time to ensure complete conversion. An aqueous wash during workup can help remove unreacted 2-aminophenol. The 1,2-dihaloethane can typically be removed under vacuum.
Solvent Impurities High-boiling solvents like DMF can be difficult to remove completely and may co-distill with the product.If using a high-boiling solvent, ensure it is thoroughly removed under high vacuum. Consider using a lower-boiling solvent if the reaction conditions permit.

Visualizing the Process: Diagrams

Synthesis_and_Side_Reactions cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions 2-AP 2-Aminophenol Intermediate N-(2-haloethyl)-2-aminophenol 2-AP->Intermediate + DHE O-Alkylation O-Alkylation Product 2-AP->O-Alkylation + DHE DHE 1,2-Dihaloethane Product 2-(Aziridin-1-yl)phenol Intermediate->Product + Base - HX Polymer Polymerization Product->Polymer Dimer Ring-Opened Dimer Product->Dimer + 2-AP Troubleshooting_Workflow start Reaction Start check_conversion Monitor by TLC/GC-MS start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes low_conversion->start Adjust Conditions: - Stronger Base - Higher Temp - Check Reagents workup Aqueous Workup good_conversion->workup purification Purification workup->purification silica Silica Gel Chromatography purification->silica Default alumina Alumina Chromatography / Distillation purification->alumina Recommended decomposition Product Decomposition silica->decomposition pure_product Pure Product alumina->pure_product decomposition->alumina Switch Method

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2-(Aziridin-1-yl)phenol with other phenolic ligands

As a Senior Application Scientist specializing in ligand design and coordination chemistry, I frequently evaluate the structural nuances of N,O-donor ligands for applications ranging from transition metal catalysis to ta...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in ligand design and coordination chemistry, I frequently evaluate the structural nuances of N,O-donor ligands for applications ranging from transition metal catalysis to targeted oncology. While standard ligands like 2-aminophenol are ubiquitous, introducing a highly strained 3-membered ring to create 2-(Aziridin-1-yl)phenol fundamentally alters the chemical space.

This guide provides an in-depth comparative analysis of 2-(Aziridin-1-yl)phenol against other standard phenolic ligands, detailing the causality behind its unique coordination dynamics, its role in drug development, and a self-validating protocol for handling this sensitive moiety.

Structural and Electronic Dynamics: The Aziridine Anomaly

The defining feature of 2-(Aziridin-1-yl)phenol is the geometric constraint of the aziridine ring. The 3-membered ring enforces an internal bond angle of approximately 60° [3]. To accommodate this severe angle, the C–N bonds utilize higher p-character, which inversely forces the nitrogen’s non-bonding lone pair to adopt significantly higher s-character [3].

Why does this matter? Higher s-character pulls the lone pair closer to the nitrogen nucleus, drastically reducing its Lewis basicity and nucleophilicity compared to the sp³ nitrogen in 2-aminophenol. Consequently, metal-ligand bonds formed by the aziridinyl nitrogen are inherently weaker and more labile. Furthermore, the massive ring strain (~27 kcal/mol) makes the ligand highly susceptible to electrophilic ring-opening—a feature that is a liability in stable materials science but a massive asset in prodrug design[2, 3].

Quantitative Comparison of Phenolic Ligands
Feature2-(Aziridin-1-yl)phenol2-AminophenolSalicylaldimine
Donor Atoms N (Aziridine), O (Phenolate)N (Primary Amine), O (Phenolate)N (Imine), O (Phenolate)
N-Lone Pair Character High s-character (Constrained)sp³ (Standard)sp²
Relative N-Basicity WeakModerateModerate-Weak
Ring Strain Energy ~27 kcal/mol~0 kcal/mol~0 kcal/mol
Coordination Geometry Distorted / LabileStable, planar/tetrahedralHighly stable, planar
Primary Utility Prodrugs, Reactive CatalysisStable Chelates, MOFsOlefin Polymerization

Application Contexts

A. Coordination Chemistry & Materials Science

In materials engineering, phenolic ligands are often used to anchor transition metals to substrates. For instance, functionalizing multi-walled carbon nanotubes (MWCNTs) with aziridinyl phenols has been explored to anchor Fe³⁺ ions for T2 MRI contrast agents [1]. However, comparative data shows that aziridinyl phenol-functionalized nanotubes exhibit lower Fe³⁺ loading capacities than standard aminophenol ligands [1]. The causality here is twofold: the weak basicity of the aziridine nitrogen reduces chelation strength, and competitive side-reactions (e.g., nitrene formation) deplete available coordination sites [1].

G L 2-(Aziridin-1-yl)phenol (Bidentate Ligand) Base Et3N Addition (Phenol Deprotonation) L->Base Step 1 (0°C) Metal M(n+) Addition (e.g., Fe3+, Cu2+) Base->Metal Step 2 (Inert Atm) Complex [M(AzP)n] Complex (Intact Aziridine) Metal->Complex Step 3 (Coordination)

Workflow for the synthesis of metal complexes using 2-(Aziridin-1-yl)phenol.

B. Oncology and Prodrug Activation

Where 2-(Aziridin-1-yl)phenol derivatives truly excel is in targeted therapeutics. Aziridine-containing compounds, such as the widely studied CB1954, act as bioreductive prodrugs [2]. In the hypoxic, acidic microenvironment of a tumor, or via specific enzymes like NO Synthases, the electronic structure of the molecule is altered [2]. This triggers the protonation of the aziridine nitrogen. To relieve the ~27 kcal/mol of ring strain, the ring opens, generating a highly reactive carbocation that aggressively alkylates and cross-links DNA, inducing apoptosis [2, 3].

G Prodrug Aziridinyl Phenol Prodrug TME Tumor Microenvironment (Bioreduction / Acidic pH) Prodrug->TME Delivery Protonation Aziridine N-Protonation TME->Protonation Trigger RingOpen Ring-Opening (Carbocation Formation) Protonation->RingOpen Strain Relief (~27 kcal/mol) DNA DNA Cross-linking (Apoptosis) RingOpen->DNA Alkylation

Mechanism of bioreductive activation and DNA alkylation by aziridinyl prodrugs.

Self-Validating Experimental Protocol: Synthesis of a Cu(II) Complex

Handling 2-(Aziridin-1-yl)phenol requires strict environmental control. The following protocol is designed to isolate a bis-chelated Cu(II) complex while preventing the premature, acid-catalyzed ring-opening of the aziridine moiety.

Step 1: Ligand Dissolution & Controlled Deprotonation

  • Action: Dissolve 2.0 equivalents of 2-(Aziridin-1-yl)phenol in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the flask to 0°C. Dropwise, add 2.1 equivalents of anhydrous Triethylamine (Et₃N).

  • Causality: The phenolic -OH must be deprotonated to form a strong oxygen donor. Et₃N is chosen because it is a non-nucleophilic base; stronger or nucleophilic bases could attack the strained aziridine ring. The 0°C temperature suppresses thermal ring-opening kinetics.

  • Self-Validation Check: Spot a 10 µL aliquot on a TLC plate (Hexane:EtOAc). The disappearance of the starting material spot and a slight color change (pale yellow) confirms phenoxide formation.

Step 2: Metalation

  • Action: Dissolve 1.0 equivalent of Cu(OTf)₂ in a minimal volume of anhydrous methanol. Add this solution dropwise to the phenoxide mixture at 0°C. Stir for 2 hours, allowing it to slowly reach room temperature.

  • Causality: Cu(OTf)₂ is used because the triflate anion is a weakly coordinating counterion, ensuring it does not compete with the weak aziridine nitrogen for the Cu(II) center.

  • Self-Validation Check: The solution will undergo an immediate bathochromic shift to a deep green/brown, visually confirming the d-d transitions characteristic of Cu(II) coordination.

Step 3: Isolation and Spectroscopic Integrity Check

  • Action: Concentrate the solution under reduced pressure (keeping the water bath below 30°C). Precipitate the complex using cold diethyl ether, filter, and dry under a high vacuum.

  • Causality: Elevated temperatures during rotary evaporation will provide the activation energy needed for the Lewis-acidic Cu(II) to catalyze the opening of the aziridine ring.

  • Self-Validation Check (Critical): Perform FT-IR spectroscopy on the isolated powder.

    • Success: The broad phenolic -OH stretch (~3300 cm⁻¹) must be absent. The aziridine ring deformation bands (~850–900 cm⁻¹) must remain sharp and intact.

    • Failure: If a broad -NH stretch appears around ~3200 cm⁻¹, the aziridine ring has inadvertently opened during synthesis, and the batch must be discarded.

References

  • Amalgamation of complex iron(III)
  • Metabolic Activation of the Antitumor Drug 5-(Aziridin-1-yl)-2,4-Dinitrobenzamide (CB1954)
  • Source: National Institutes of Health (PMC)
Comparative

2-(Aziridin-1-yl)phenol versus bidentate ligands in cross-coupling reactions

Advanced Comparison Guide: 2-(Aziridin-1-yl)phenol vs. Conventional Bidentate Ligands in Cross-Coupling Reactions Executive Summary In transition-metal-catalyzed cross-coupling, the choice of ligand dictates the stabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Comparison Guide: 2-(Aziridin-1-yl)phenol vs. Conventional Bidentate Ligands in Cross-Coupling Reactions

Executive Summary

In transition-metal-catalyzed cross-coupling, the choice of ligand dictates the stability, reactivity, and selectivity of the catalytic cycle. While conventional bidentate ligands (e.g., 2,2'-bipyridine, dtbbpy, dppf) are the undisputed gold standards for robust cross-coupling[1], specialized motifs like 2-(aziridin-1-yl)phenol (AAP) offer a highly contrasting chemical profile. This guide provides an in-depth, objective comparison between the strained N,O-bidentate environment of AAP and the stable N,N-/P,P-bidentate coordination of conventional ligands, detailing the mechanistic causality behind their experimental performance.

Structural and Electronic Profiling: The Causality of Ligand Design

To understand ligand performance, we must first analyze the fundamental coordination chemistry.

Conventional Bidentate Ligands (e.g., dtbbpy, dppf): Standard bidentate ligands rely on neutral N,N or P,P donor atoms. They feature highly tunable bite angles and strong σ-donation capabilities, coupled with π-backbonding (in the case of bipyridines and phosphines). This electronic synergy stabilizes low-valent metal intermediates—such as Ni(I) or Pd(0)—preventing catalyst aggregation and facilitating challenging oxidative additions into substrate electrophiles[1].

2-(Aziridin-1-yl)phenol (AAP): AAP is an N,O-bidentate ligand characterized by a hard phenolic oxygen and a highly strained aziridine nitrogen.

  • The Causality of Strain: Aziridines possess approximately 27 kcal/mol of ring strain[2]. Because of the tight bond angles, the lone pair on the aziridine nitrogen has unusually high s-character, making it a weaker σ-donor compared to standard alkylamines.

  • The "Suicide Ligand" Paradigm: While aziridines are excellent substrates in cross-coupling (undergoing facile ring-opening to form valuable β-phenethylamines)[3][4], using them as ligands in Pd(0) or Ni(0) catalysis is inherently risky. Low-valent transition metals readily undergo oxidative addition into the strained C–N bond of the aziridine ring[2]. Consequently, AAP often acts as a "suicide ligand" in standard cross-coupling, degrading and killing the active catalyst.

  • Niche Utility: AAP excels when complexed with hard, higher-valent metals (e.g., Fe³⁺, Cu²⁺) where oxidative addition is electronically unfavorable. In these systems, the deprotonated phenoxide and the aziridine nitrogen form a stable, monoanionic N,O-chelate, which has been successfully utilized to anchor metals to multi-walled carbon nanotubes (MWCNTs)[5].

Quantitative Performance Comparison

The following table summarizes the operational metrics of these ligand classes.

FeatureConventional Bidentate (e.g., dtbbpy)2-(Aziridin-1-yl)phenol (AAP)
Coordination Motif N,N or P,P (Neutral)N,O (Monoanionic upon deprotonation)
Ring Strain Minimal (Stable 5/6-membered chelate)High (~27 kcal/mol in the aziridine ring)
σ-Donation Strong (sp² or sp³ nitrogen/phosphorus)Weak/Moderate (High s-character in aziridine N)
Redox Stability Excellent (Resists oxidative addition)Poor (Susceptible to C–N oxidative addition)
Primary Application Suzuki, Negishi, Cross-Electrophile CouplingHard metal anchoring (Fe, Cu), Lewis Acid Catalysis
Typical TON High (>1,000)Low (Often stoichiometric or <50 due to degradation)

Mechanistic Pathways & Workflow Visualizations

The divergence in ligand stability fundamentally alters the catalytic pathway. Conventional ligands maintain the integrity of the metal center, whereas AAP introduces a hemilabile or degradative pathway when exposed to low-valent metals.

G N1 Transition Metal (Ni/Pd/Cu) N2 Standard Bidentate (e.g., dtbbpy, dppf) N1->N2 N3 2-(Aziridin-1-yl)phenol (Strained N,O-Ligand) N1->N3 N4 Stable Chelation Robust Cross-Coupling N2->N4 N5 Hemilabile / Ring-Opening Degradation Risk N3->N5 N6 Specialized Catalysis (Low Temp / Hard Metals) N5->N6

Caption: Mechanistic divergence: stable bidentate chelation vs. strained N,O-ligand degradation.

Workflow S1 Ligand Selection S2 Standard Cross-Coupling (Suzuki/Negishi) S1->S2 S3 Specialized Coordination (Fe/Cu Anchoring) S1->S3 S4 Use dtbbpy, dppf, or BiOx Optimize Temp (60-100°C) S2->S4 S5 S5 S3->S5 S6 S6 S4->S6 S7 Monitor for Ligand Ring-Opening S5->S7

Caption: Decision matrix for ligand application in cross-coupling and metal coordination workflows.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation steps to confirm ligand behavior and reaction success.

Protocol A: Robust Ni-Catalyzed Cross-Electrophile Coupling (Using dtbbpy)

This protocol utilizes a conventional bidentate ligand to ensure catalyst longevity.

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine NiCl₂(DME) (10 mol%) and dtbbpy (10 mol%) in anhydrous DMA. Stir for 10 minutes until a deep green/blue complex forms.

    • Causality: dtbbpy strongly coordinates Ni, preventing the precipitation of inactive Ni black and stabilizing the Ni(I)/Ni(III) intermediates required for cross-electrophile coupling[3].

  • Substrate Addition: Add the aryl iodide (1.0 equiv), the aliphatic electrophile (1.5 equiv), and a terminal reductant (e.g., Mn powder).

  • Reaction & Validation: Stir at 40 °C for 24 hours.

    • Self-Validation Step: Remove a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS against an internal standard (1,3,5-trimethoxybenzene). The presence of the intact dtbbpy mass peak confirms ligand stability, while product formation validates the catalytic cycle.

Protocol B: Hard-Metal Anchoring using 2-(Aziridin-1-yl)phenol

This protocol leverages the N,O-coordination of AAP while avoiding the oxidative addition pathways that destroy it.

  • Ligand Deprotonation: Dissolve 2-(aziridin-1-yl)phenol (1.0 equiv) in THF at 0 °C. Add a mild base (e.g., NaH, 1.05 equiv) to generate the phenoxide.

    • Causality: Deprotonation yields a hard anionic oxygen donor, which is strictly required to tightly chelate hard Lewis acids like Fe³⁺[5].

  • Metal Complexation: Slowly add anhydrous FeCl₃ (1.0 equiv) while maintaining the temperature strictly below 20 °C.

    • Causality: Strict temperature control is mandatory. Elevated temperatures will provide the activation energy necessary for the thermal ring-opening of the strained aziridine.

  • Validation:

    • Self-Validation Step: Analyze the resulting complex via ¹H-NMR. The aziridine ring protons (typically appearing as a tight multiplet around 2.1–2.2 ppm) must remain intact but shifted due to coordination. If vinylic or linear amine protons appear, the ligand has degraded via ring-opening.

References

  • [3] Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides Source: ucla.edu URL:[Link]

  • [4] Palladium-Catalyzed Cross-Coupling of N-Sulfonylaziridines with Boronic Acids Source: acs.org URL:[Link]

  • [2] Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies Source: nih.gov URL:[Link]

  • [1] Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: acs.org URL:[Link]

  • [5] Amalgamation of complex iron(III) ions and iron nanoclusters with MWCNTs as a route to potential T2 MRI contrast agents Source: nih.gov URL:[Link]

Sources

Validation

cross-validation of HPLC and GC-MS methods for 2-(Aziridin-1-yl)phenol analysis

An in-depth technical comparison guide designed for analytical chemists, researchers, and drug development professionals tasked with the trace analysis of genotoxic impurities (GTIs). The Analytical Challenge: 2-(Aziridi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for analytical chemists, researchers, and drug development professionals tasked with the trace analysis of genotoxic impurities (GTIs).

The Analytical Challenge: 2-(Aziridin-1-yl)phenol

2-(Aziridin-1-yl)phenol is a bifunctional molecule containing a highly reactive aziridine ring and a phenolic hydroxyl group. Because the aziridine moiety is a potent DNA-alkylating agent, this compound is classified as a Cohort of Concern/Class 1 Mutagenic Impurity. Under , such impurities must be stringently controlled to the Threshold of Toxicological Concern (TTC), demanding analytical methods capable of detecting low parts-per-billion (ppb) levels[1].

Mechanistic Causality in Method Design: Analyzing aziridines requires navigating severe physicochemical vulnerabilities. The N-aryl linkage in 2-(Aziridin-1-yl)phenol delocalizes the nitrogen lone pair into the phenolic ring. This increases the electrophilicity of the aziridine carbons, making the three-membered ring exceptionally prone to nucleophilic attack and acid-catalyzed ring opening.

  • Thermal Lability: In Gas Chromatography (GC), the high temperatures of the injection port (>200°C) induce thermal ring-opening or polymerization[2].

  • pH Sensitivity: In Liquid Chromatography (LC), acidic mobile phases (commonly used to enhance positive electrospray ionization) catalyze rapid degradation into ethanolamine derivatives.

  • Retention Failure: Intact aziridines are highly polar and exhibit poor retention on traditional Reversed-Phase (RP-LC) columns, causing them to elute in the void volume where matrix suppression is most severe[3].

Degradation Intact Intact 2-(Aziridin-1-yl)phenol (Target Analyte) Stress High Temp (GC Inlet) OR Acidic Mobile Phase (LC) Intact->Stress Degraded Ring-Opened Product (Ethanolamine Derivative) Stress->Degraded Nucleophilic Attack Impact Signal Loss & Underestimation of Risk Degraded->Impact

Fig 1. Thermal and pH-induced degradation pathway of the aziridine ring, dictating method constraints.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal feedback loops that automatically flag matrix interference or prep failures, preventing false negatives.

Protocol A: HILIC-MS/MS (Direct Injection)

Design Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar aziridine without the need for derivatization. By utilizing a neutral mobile phase, we prevent acid-catalyzed ring opening, preserving the intact analyte[4]. Self-Validation Mechanism: Every sample is spiked with an isotope-labeled internal standard (2-(Aziridin-1-yl)phenol-d4). The mass spectrometer continuously tracks the absolute peak area of this ISTD. A deviation of >15% from the calibration average triggers an automatic "Matrix Suppression Alert," invalidating the specific sample result.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the Active Pharmaceutical Ingredient (API) in anhydrous Acetonitrile (ACN) to a concentration of 10 mg/mL.

  • Spiking: Add 50 ppb of the d4-ISTD. Centrifuge at 10,000 x g for 5 minutes at 4°C to precipitate insoluble matrix components.

  • Chromatography:

    • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 7.5).

    • Mobile Phase B: 100% ACN.

    • Gradient: Isocratic hold at 90% B for 1 min, then ramp to 60% B over 4 minutes.

  • Detection: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • System Suitability Test (SST): Inject a 10 ppb standard mix 5 times. Pass Criterion: %RSD of peak area ratio < 5%, and tailing factor < 1.5.

Protocol B: GC-MS (Pre-column Derivatization)

Design Rationale: To mitigate thermal degradation in the GC inlet and improve peak shape by masking the polar phenol group, pre-column derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is mandatory[2]. Self-Validation Mechanism: A surrogate standard (4-ethylphenol) is added prior to derivatization. The system monitors the ratio of derivatized vs. underivatized surrogate. If derivatization efficiency falls below 98%, the batch is automatically flagged for reagent depletion or moisture contamination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50 mg of API in 1 mL of anhydrous Pyridine.

  • Derivatization: Add 50 µL of surrogate standard (1 ppm) and 100 µL BSTFA containing 1% TMCS as a catalyst. Incubate in a sealed vial at 60°C for 30 minutes.

  • Chromatography:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Inlet: 200°C (intentionally lowered to minimize thermal stress), Splitless mode.

    • Oven Program: 60°C hold 1 min, ramp 15°C/min to 280°C.

  • Detection: Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM) mode targeting the molecular ion of the TMS-derivative.

  • SST: Inject the derivatized standard 5 times. Pass Criterion: Surrogate derivatization >98%, %RSD < 5%.

CrossValidation Sample API Matrix containing 2-(Aziridin-1-yl)phenol Split Sample Aliquot Split + Internal Standards Sample->Split HPLC HPLC-MS/MS (HILIC) Neutral pH, Direct Injection Split->HPLC GCMS GC-MS (SIM) BSTFA Derivatization Split->GCMS ValHPLC Validation: Recovery, LOD, Linearity HPLC->ValHPLC ValGC Validation: Recovery, LOD, Linearity GCMS->ValGC Compare Statistical Cross-Validation (ANOVA & Bland-Altman) ValHPLC->Compare ValGC->Compare Report ICH M7 Compliant Control Strategy Compare->Report

Fig 2. Parallel cross-validation workflow ensuring self-validating regulatory compliance.

Cross-Validation Data & Performance Metrics

The following table summarizes the cross-validation of both methods against ICH Q2(R1) validation parameters using a spiked pharmaceutical matrix.

Validation ParameterHPLC-MS/MS (HILIC)GC-MS (Derivatization)Regulatory Acceptance Criteria
Limit of Detection (LOD) 1.5 ppb5.0 ppb≤ 10 ppb (Dose-dependent)
Limit of Quantitation (LOQ) 5.0 ppb15.0 ppbSignal-to-Noise ≥ 10:1
Linearity (R²) 0.9992 (5 - 100 ppb)0.9951 (15 - 200 ppb)R² ≥ 0.99
Accuracy (Recovery %) 98.5% ± 2.1%89.4% ± 5.3%80% - 120%
Precision (Repeatability %RSD) 3.2%6.8%≤ 10%
Matrix Effect / Interference Minimal (Compensated by ISTD)Moderate (Requires surrogate tracking)N/A
Sample Prep Time < 10 mins> 45 minsN/A

Strategic Conclusion

While GC-MS has historically been the gold standard for volatile impurities, the inherent thermal lability and derivatization overhead of 2-(Aziridin-1-yl)phenol introduce significant analytical variability. The derivatization step in GC-MS is prone to moisture interference, which can lead to incomplete reaction and subsequent under-reporting of the impurity.

Recommendation: HILIC-MS/MS is the superior frontline approach. By eliminating the derivatization step, HILIC-MS/MS prevents artifactual degradation of the aziridine ring. The neutral pH mobile phase ensures chemical stability, while the direct-injection workflow drastically reduces sample preparation time and improves overall recovery (98.5% vs 89.4%). GC-MS should be reserved strictly as an orthogonal verification method in cases where severe LC matrix suppression cannot be resolved.

References

  • International Council for Harmonisation (ICH). ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ICH Guidelines. URL:[Link]

  • Shackman, J. G. (2019). Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry. MethodsX, 6, 2176-2180. URL:[Link]

  • David, F., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Aziridin-1-yl)phenol

This guide provides essential, immediate safety and logistical information for the handling of 2-(Aziridin-1-yl)phenol. As researchers and drug development professionals, our primary responsibility is to ensure a safe la...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-(Aziridin-1-yl)phenol. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. The following protocols are designed to provide a self-validating system of safety, grounded in established principles of chemical hygiene. The dual-hazard nature of this molecule—combining the high reactivity and potential carcinogenicity of an aziridine ring with the corrosive toxicity of a phenol group—demands our utmost respect and diligence.

Hazard Analysis: A Tale of Two Functional Groups

Understanding the "why" behind a safety protocol is as critical as the protocol itself. 2-(Aziridin-1-yl)phenol is not a standard laboratory reagent; its hazard profile is a composite of two highly reactive and toxic moieties.

  • The Aziridine Moiety: Aziridines are a class of compounds known for their high reactivity, driven by the strain of the three-membered ring. They are potent alkylating agents, a mechanism that underlies both their synthetic utility and their significant biological hazard.[1] Many aziridines are classified as toxic, mutagenic, and potentially carcinogenic.[2] The ring can be opened by various nucleophiles, including those found in biological systems like DNA, leading to potential genetic damage.[1]

  • The Phenol Moiety: Phenol and its derivatives are well-documented as toxic and corrosive substances.[3] A primary danger is their ability to be rapidly absorbed through the skin, leading to systemic toxicity.[4] Direct contact can cause severe skin burns and eye damage.[3][5]

Therefore, 2-(Aziridin-1-yl)phenol must be handled as a suspected carcinogen that is also acutely toxic and corrosive, with a significant risk of dermal absorption.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, and essential, layer of protection. It must be used within a broader safety framework known as the hierarchy of controls. For handling 2-(Aziridin-1-yl)phenol, the following are non-negotiable prerequisites:

  • Engineering Controls: All manipulations of 2-(Aziridin-1-yl)phenol, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive specific training on its hazards and the procedures outlined in this guide.

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be meticulous. The following table outlines the minimum required PPE for various laboratory operations involving 2-(Aziridin-1-yl)phenol.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfers (Solid or Liquid) Chemical safety goggles & full-face shieldDouble-gloved: Nitrile (inner), Butyl rubber or Neoprene (outer)Chemical-resistant lab coat (fully buttoned, tight cuffs)Work must be performed in a chemical fume hood.[2]
Solution Preparation & Reaction Setup Chemical safety goggles & full-face shieldDouble-gloved: Nitrile (inner), Butyl rubber or Neoprene (outer)Chemical-resistant lab coat; Chemical-resistant apronWork must be performed in a chemical fume hood.[2]
Reaction Workup & Purification Chemical safety goggles & full-face shieldDouble-gloved: Nitrile (inner), Butyl rubber or Neoprene (outer)Chemical-resistant lab coat; Chemical-resistant apronWork must be performed in a chemical fume hood.[2]
Spill Cleanup & Waste Disposal Chemical safety goggles & full-face shieldDouble-gloved: Nitrile (inner), Butyl rubber or Neoprene (outer)Disposable chemical-resistant gown or coverallsWork must be performed in a chemical fume hood.[2] An air-purifying respirator with an organic vapor cartridge may be required for spills outside a hood.[6]
Rationale for PPE Selection:
  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes. A full-face shield is required in addition to goggles to protect the entire face from splashes, especially during transfers and workups.[6]

  • Hand Protection: Double-gloving provides a critical safety buffer. The inner nitrile glove offers dexterity and secondary protection. The outer, more robust glove (butyl rubber or neoprene) provides primary resistance against the chemical.[6] Gloves must be inspected for any signs of degradation before and during use and changed immediately if contamination is suspected.

  • Body Protection: A standard cotton lab coat is insufficient. A chemical-resistant or disposable lab coat prevents the compound from soaking through to your personal clothing and skin.[7] An apron provides an additional layer of protection against splashes to the torso.

  • Respiratory Protection: A chemical fume hood is the primary method of respiratory protection.[8] Respirators are a secondary measure for emergencies, such as a spill outside of the hood.

Procedural Discipline: Donning and Doffing of PPE

Cross-contamination is most likely to occur during the removal of PPE. Adherence to a strict sequence is critical.

Experimental Protocol: Donning PPE
  • Attire Check: Ensure you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Gown: Put on the chemical-resistant lab coat or gown. Fasten it completely.

  • Outer Gloves: Don the second, outer pair of chemical-resistant gloves (e.g., butyl rubber). The cuffs of the outer gloves should go over the cuffs of the lab coat.

  • Eye and Face Protection: Put on chemical safety goggles, followed by the full-face shield.

Experimental Protocol: Doffing PPE

This procedure should be performed in a designated area, moving from "contaminated" to "clean."

  • Initial Decontamination: If the outer gloves are grossly contaminated, wipe them down with a suitable solvent (e.g., isopropanol) on a paper towel, which is then immediately disposed of into a hazardous waste bag.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outer surface with your bare inner glove. Dispose of them in a designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield, handling it by the headband. Then, remove the goggles. Place them in a designated area for decontamination.

  • Lab Coat/Gown: Unfasten the lab coat. Roll it down from the shoulders, turning it inside out as you go to contain any surface contamination. Dispose of it in the appropriate hazardous waste container.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with your bare hands.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]

Operational and Disposal Plans

Handling and Operations
  • Minimize Exposure: Use controlled techniques such as syringes or dispensing systems to handle the chemical and avoid spills.[2]

  • Designated Area: All work with 2-(Aziridin-1-yl)phenol should be conducted in a designated area of the lab, clearly marked with hazard signs.

Spill Management
  • For a small spill (<10 mL) inside a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Gently sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal
  • Zero-Contamination Policy: Assume anything that comes into contact with 2-(Aziridin-1-yl)phenol is hazardous waste. This includes gloves, pipette tips, paper towels, and contaminated absorbent materials.

  • Waste Containers: All solid and liquid waste must be collected in separate, clearly labeled, and sealed hazardous waste containers. The label must read "Hazardous Waste" and include the full chemical name.

  • Final Disposal: The ultimate disposal method for aziridine-containing waste is typically high-temperature incineration by a licensed hazardous waste disposal company. Do not pour any waste down the drain.

Visualization of PPE Decision Workflow

The following diagram illustrates the logical flow for ensuring proper PPE is used when handling 2-(Aziridin-1-yl)phenol.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Donning cluster_ops Operation & Disposal start Plan to handle 2-(Aziridin-1-yl)phenol check_hood Is a certified chemical fume hood available? start->check_hood stop STOP WORK Consult EHS check_hood->stop No assess_task Assess Task: - Weighing/Transfer - Reaction/Workup - Waste/Spill check_hood->assess_task Yes ppe_base Base PPE: - Chemical Goggles - Double Gloves (Nitrile/Butyl) - Chemical-Resistant Lab Coat assess_task->ppe_base ppe_splash Add Splash Protection: - Full-Face Shield - Chemical Apron ppe_base->ppe_splash If splash risk (Reaction/Workup) don_ppe Don PPE using correct procedure ppe_base->don_ppe If minimal splash risk (e.g. weighing) ppe_splash->don_ppe perform_task Perform task inside chemical fume hood don_ppe->perform_task dispose Dispose of all contaminated materials as hazardous waste perform_task->dispose doff_ppe Doff PPE using correct procedure wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose->doff_ppe

Caption: Workflow for PPE selection and safe handling of 2-(Aziridin-1-yl)phenol.

References

  • BenchChem. (2025). Stability and proper storage conditions for aziridine compounds.
  • OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane.
  • OSHA. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • OSHA. (2016).
  • PubMed. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • Covestro. (2012).
  • Kishida Chemical Co., Ltd. (2023).
  • HPC Standards. (n.d.). Aziridine (stabilized).
  • AK Scientific, Inc. (n.d.). 2-(Imidazo[1,2-a]pyridin-2-yl)
  • OSHA. (n.d.). Hazardous Drugs - Overview.
  • 3M. (2023).
  • Fisher Scientific. (2015).
  • OSHA. (n.d.).
  • Research Journal of Pharmacy and Technology. (2024).
  • AK Scientific, Inc. (n.d.). 3-(Pyridin-4-yl)
  • U.S. Environmental Protection Agency. (n.d.). TOXICOLOGICAL REVIEW OF Phenol.

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